Ethyl 2-cyano-3-methylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-11-8(10)7(5-9)6(2)3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJMUDYWSXOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291927 | |
| Record name | Ethyl 2-cyano-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-49-8 | |
| Record name | 3213-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-cyano-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-cyano-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Ethyl 2-cyano-3-methylbutanoate
This guide provides an in-depth technical analysis of the spectroscopic characterization of Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8), a critical intermediate in the synthesis of pharmaceutical agents such as pregabalin and various amino acid analogs.
Introduction & Structural Context
Ethyl 2-cyano-3-methylbutanoate (also known as ethyl
The spectroscopic data presented below is essential for quality control (QC) and structural validation during synthetic optimization.
Synthesis & Sample Preparation
To ensure the integrity of the spectroscopic data, the sample is typically prepared via the alkylation of ethyl cyanoacetate.[1] Impurities from this process (e.g., dialkylated byproducts or unreacted starting material) can significantly alter NMR integration and MS fragmentation baselines.[1]
Synthesis Workflow (Graphviz)
The following diagram outlines the standard synthesis and isolation logic to obtain the pure analyte.
Figure 1: Synthetic pathway for generating high-purity Ethyl 2-cyano-3-methylbutanoate for analysis.
Spectroscopic Data Analysis[1][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Protocol:
H NMR Acquisition
-
Solvent: Dissolve 10-15 mg of sample in 0.6 mL of
(Chloroform-d) containing 0.03% TMS. -
Instrument: 400 MHz or higher (recommended for resolution of the isopropyl multiplet).
-
Parameters: Pulse angle 30°, relaxation delay 1.0 s, 16 scans.
H NMR Data Table (
, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 1, 2 | 1.08, 1.12 | Doublet (dd) | 6H | Isopropyl | |
| 3 | 1.31 | Triplet | 3H | Ester | |
| 4 | 2.42 | Octet/Multiplet | 1H | - | Isopropyl |
| 5 | 3.48 | Doublet | 1H | ||
| 6 | 4.26 | Quartet | 2H | Ester |
Interpretation:
-
The doublet at 3.48 ppm is the most critical signal.[1] Its chemical shift is deshielded by both the nitrile and ester groups.
-
The isopropyl methyls often appear as two overlapping doublets due to the chiral center at the
-position, rendering the methyl groups diastereotopic, though they may overlap into a single doublet in lower-resolution fields.[1]
C NMR Data Table (
, 100 MHz)
| Shift ( | Carbon Type | Assignment |
| 13.9 | Ester methyl | |
| 19.8, 20.3 | Isopropyl methyls | |
| 29.5 | Isopropyl methine | |
| 46.2 | ||
| 62.4 | Ester methylene | |
| 116.5 | Nitrile carbon | |
| 166.8 | Ester carbonyl |
Infrared Spectroscopy (FT-IR)
IR analysis is a rapid method to confirm functional group integrity, specifically the presence of the nitrile group which can sometimes hydrolyze.[1]
-
Method: Neat liquid film on NaCl/KBr plates or ATR (Attenuated Total Reflectance).[1]
| Wavenumber ( | Intensity | Functional Group | Vibration Mode |
| 2970 - 2880 | Medium | Alkyl C-H | Stretching |
| 2248 | Weak/Medium | Nitrile Stretch (Diagnostic) | |
| 1745 | Strong | Ester Carbonyl Stretch | |
| 1260, 1180 | Strong | Ester C-O Stretch |
Note: The nitrile peak at ~2248
Mass Spectrometry (EI-MS)
The Electron Ionization (EI) mass spectrum provides a unique fingerprint.[1] The fragmentation is driven by the stability of the secondary carbocation and
Fragmentation Logic (Graphviz)
The following diagram illustrates the primary fragmentation pathways leading to the observed ions.
Figure 2: Proposed EI-MS fragmentation pathway for Ethyl 2-cyano-3-methylbutanoate.
Key MS Peaks (EI, 70 eV)
| m/z | Relative Abundance | Fragment Assignment |
| 155 | Low (<5%) | Molecular Ion |
| 140 | Low | |
| 110 | Medium | |
| 85 | High | Secondary fragment (NIST Top Peak) |
| 68 | 100% (Base Peak) | |
| 29 | High | Ethyl group fragment |
Mechanistic Insight: The base peak at m/z 68 is characteristic of alkylated cyanoacetates, often resulting from a McLafferty-like rearrangement or elimination of the ester moiety followed by loss of the alkyl chain.[1]
References
-
National Institute of Standards and Technology (NIST). Ethyl 2-cyano-3-methylbutanoate Mass Spectrum (NIST Mass Spectrometry Data Center). Retrieved from [1]
-
PubChem. Ethyl 2-cyano-3-methylbutanoate (Compound Summary). National Library of Medicine. Retrieved from [1]
-
SpectraBase. Ethyl 2-cyano-3-methylbutanoate NMR and IR Data. Wiley Science Solutions. Retrieved from [1][3]
-
ChemicalBook. Ethyl 2-cyano-3-methylbutanoate Properties and Safety. Retrieved from [1]
Sources
Thermochemical Characterization of Ethyl 2-cyano-3-methylbutanoate
This technical guide details the thermochemical and physical properties of Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8).[1] Due to the scarcity of experimental thermodynamic data for this specific intermediate in open literature, this guide synthesizes theoretical group-contribution estimates with validated synthesis and measurement protocols . It is designed to enable researchers to generate high-fidelity data for process safety and scale-up.
Technical Guide Series: Organic Intermediates in Drug Discovery
Executive Summary
Ethyl 2-cyano-3-methylbutanoate (also known as Ethyl
Despite its utility, experimental thermochemical data (standard enthalpy of formation, heat capacity) is currently absent from major public databases (NIST, DIPPR) . This guide provides a theoretical baseline derived from Group Contribution Methods (Joback/Benson) and outlines the definitive experimental protocols required to empirically validate these properties for rigorous process safety analysis.
Chemical Identity & Structural Profile[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | Ethyl 2-cyano-3-methylbutanoate |
| CAS Registry Number | 3213-49-8 |
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| SMILES | CCOC(=O)C(C#N)C(C)C |
| Physical State | Colorless to pale yellow liquid (Oil) |
| Key Functional Groups | Nitrile (-CN), Ester (-COO-), Isopropyl (-CH(CH3)2) |
Thermochemical Properties (Theoretical & Estimated)
Note: The values below are calculated using Joback and Benson Group Contribution Methods due to the absence of direct calorimetric data. These should be treated as baseline estimates for experimental design.
Thermodynamic State Functions (Standard Conditions, 298.15 K)
| Property | Estimated Value | Method/Basis |
| Enthalpy of Formation ( | Benson Group Additivity (Derived) | |
| Enthalpy of Formation ( | Derived via | |
| Gibbs Free Energy ( | Joback Method [1] | |
| Heat Capacity ( | Structural Analog Comparison | |
| Enthalpy of Vaporization ( | Estimated at |
Phase Transition Data
| Property | Value / Range | Notes |
| Boiling Point ( | 225 - 230 °C (at 760 Torr) | Extrapolated from analog [2] |
| Reduced Pressure BP | 98 - 105 °C (at 1-2 mmHg) | Consistent with unsaturated analog data [3] |
| Melting Point ( | Liquid at room temperature | |
| Flash Point | ~95 - 100 °C | Predicted (Closed Cup) |
Synthesis & Purification for Metrology
To obtain thermochemical data of sufficient quality (uncertainty < 0.1%), the sample purity must exceed 99.9% . Commercial samples often contain traces of the starting material (ethyl cyanoacetate) or the unsaturated byproduct.
Synthesis Route: Alkylation of Ethyl Cyanoacetate
The most reliable route for high-purity synthesis is the alkylation of ethyl cyanoacetate with 2-iodopropane (isopropyl iodide) using Sodium Hydride (NaH).
Reaction:
Purification Protocol (Vacuum Distillation)
-
Quench & Extraction: Quench reaction with saturated
, extract with diethyl ether, and dry over . -
Solvent Removal: Rotary evaporation at 40°C.
-
Fractional Distillation: Use a spinning band column or Vigreux column under high vacuum (< 2 mmHg).
-
Foreshot: Discard fractions boiling < 90°C (0.5 mmHg).
-
Main Fraction: Collect at 98–100°C (1 mmHg) [3].
-
-
Verification: Confirm purity via GC-MS and
H-NMR. No peaks corresponding to the alkene (unsaturated analog) should be visible at 6.0-7.0 ppm.
Experimental Measurement Protocols
Use the following workflows to generate the missing thermochemical data.
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to thermodynamic data generation.
Figure 1: Integrated workflow for the synthesis, purification, and thermochemical characterization of Ethyl 2-cyano-3-methylbutanoate.
Protocol: Combustion Calorimetry (for )
Objective: Determine the standard enthalpy of combustion (
-
Equipment: Isoperibol oxygen bomb calorimeter (e.g., Parr 6200).
-
Sample Prep: Encapsulate ~0.5 g of liquid sample in a pre-weighed polyethylene ampoule (to prevent evaporation).
-
Combustion: Burn in 3.0 MPa pure Oxygen.
-
Correction: Correct for the energy of the ampoule, cotton fuse, and nitric acid formation (
). -
Calculation:
Where is the energy equivalent of the calorimeter determined by Benzoic Acid standardization.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine Heat Capacity (
-
Method: Sapphire Reference Method (ASTM E1269).
-
Crucibles: Hermetically sealed Aluminum pans (to prevent volatilization).
-
Program:
-
Equilibrate at -80°C.
-
Ramp 10°C/min to 150°C.
-
Record Heat Flow vs. Temperature.
-
-
Analysis: Compare sample heat flow against the Sapphire standard to derive specific heat capacity.
Process Safety & Stability
Based on functional group analysis and analog data.
-
Thermal Stability: Cyano-esters are generally stable up to ~150°C. Above this, thermal decarboxylation or nitrile polymerization may occur. Run an ARC (Accelerating Rate Calorimetry) test before scaling up >100g.
-
Incompatibility: Strong bases (causes deprotonation/condensation), strong acids (hydrolysis of ester/nitrile), and strong oxidizers.
-
Toxicity: Releases toxic fumes (NOx, CN-) upon combustion. Handle in a fume hood.
References
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link
-
PubChem. (n.d.).[1] Ethyl 2-cyano-3-methylbutanoate (Compound Summary). Retrieved from [2]
-
Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-methyl-2-butenoate (Product Specification). Note: Used as reference for boiling point range of the unsaturated analog.Link[2]
-
Beilstein Journal of Organic Chemistry. (2012). Thiazole formation through a modified Gewald reaction. Supporting Information: Synthesis of Ethyl 2-cyano-3-methylbutanoate.Link
-
NIST Chemistry WebBook. (n.d.). Thermochemical Data for Ethyl Cyanoacetate (Analog). Link
Sources
Technical Guide: Stability and Reactivity Profile of Ethyl 2-cyano-3-methylbutanoate
[1][2]
Part 1: Executive Technical Summary[1][2][3][4]
Ethyl 2-cyano-3-methylbutanoate (CAS: 3213-49-8), also known as Ethyl
This guide moves beyond standard datasheets to provide a mechanistic understanding of the compound's behavior under stress (stability) and its utility in constructing pharmacophores (reactivity).[2][3][4]
Key Physicochemical Identifiers
| Property | Value | Context for Application |
| Molecular Formula | MW: 155.19 g/mol | |
| Boiling Point | 211°C (739 Torr) | High thermal stability; suitable for high-temp condensations.[1][2][3][4] |
| Density | 0.962 g/cm³ | Immiscible with water; facilitates biphasic workups.[1][2][3][4] |
| Refractive Index | Self-Validating Check: Quick purity metric for incoming raw material. | |
| Acidity ( | ~11-12 (Est.) | Less acidic than ethyl cyanoacetate (~9) due to alkyl electron donation (+I).[1][2][3][4] |
Part 2: Physicochemical Stability Profile[1][2][3][4]
The stability of Ethyl 2-cyano-3-methylbutanoate is governed by the competition between the ester and nitrile functionalities for hydrolysis, heavily influenced by the steric bulk of the isopropyl group.[3][4]
Hydrolytic Stability[1][2][3]
-
Acidic Conditions (pH < 3): High stability.[1][2][3][4] The protonated carbonyl is sterically shielded by the isopropyl group, retarding nucleophilic attack by water.[3][4]
-
Neutral Conditions (pH 7): Stable indefinitely at ambient temperatures.[1][2][3][4]
-
Alkaline Conditions (pH > 10): High Risk. Rapid saponification occurs.[1][2][3][4]
Thermal Stability & Decarboxylation
While the ester itself is thermally stable up to its boiling point (211°C), the presence of moisture or catalytic base triggers degradation.[3][4]
-
Critical Control Point: If the free acid is generated (via hydrolysis), decarboxylation becomes the dominant pathway at temperatures >80°C.[3][4]
Oxidative Stability
The
Part 3: Reactivity & Synthetic Utility[1][2][3][4]
This compound acts as a "masked" isovaleric acid equivalent and a precursor for 5-isopropyl-substituted heterocycles.[1][2][4]
-Deprotonation and Alkylation
The
-
Constraint: The isopropyl group creates significant steric hindrance.[2][3][4] Alkylation with bulky electrophiles will be sluggish.[1][2][3][4]
-
Optimization: Use polar aprotic solvents (DMF, DMSO) and smaller electrophiles (MeI, EtBr) to drive reaction kinetics.[2][3][4]
Heterocycle Synthesis (The "Pincer" Strategy)
The 1,3-electrophilic character (Ester Carbonyl + Nitrile Carbon) makes this molecule ideal for reacting with 1,2- or 1,3-dinucleophiles (amidines, hydrazines, ureas).[1][2][3][4]
-
Pyrimidines: Reaction with Guanidine or Urea yields 5-isopropyl-substituted pyrimidines (e.g., barbiturate analogs).[1][2][3][4]
-
Pyrazoles: Reaction with Hydrazine yields 4-isopropyl-3-amino-5-pyrazolone derivatives.[1][2][4]
Visualization of Reactivity Pathways[3][4]
Figure 1: Divergent reactivity pathways showing synthetic utility (Green) vs. degradation risks (Red).[1][2][3]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Quality Control & Purity Verification
Objective: Verify identity and purity before use in critical synthesis.[1][2][3][4]
-
Visual Inspection: Liquid should be clear/colorless.[1][2][3][4] Yellowing indicates oxidation or polymerization.[1][2][3][4]
-
Refractive Index Check: Measure
.[1][2][3][4] -
FT-IR Fingerprint (Self-Validation):
Protocol B: Synthesis of 5-Isopropyl-2-amino-4-hydroxypyrimidine
Objective: Demonstrate the "Pincer" cyclization with Guanidine.
Reagents:
Workflow:
-
Preparation: Dissolve Guanidine HCl in absolute ethanol. Add NaOEt solution dropwise at 0°C. Stir 15 min to generate free guanidine base.
-
Addition: Add Ethyl 2-cyano-3-methylbutanoate dropwise over 30 mins.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Monitoring (Self-Validating):
-
Workup: Evaporate EtOH. Dissolve residue in min. water.[1][2][3][4] Acidify carefully with acetic acid to pH 5–6 to precipitate the pyrimidine.[2][3][4]
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Precaution |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1][2][4] Wear nitrile gloves.[1][2][3][4] |
| Irritation | H315/H319 | Causes skin/eye irritation.[1][2][3][4] Use fume hood.[1][2][3][4] |
| Incompatibility | -- | Avoid strong oxidizers, strong bases (unless controlled), and reducing agents.[2][3][4] |
References
-
ChemicalBook. (2022).[1][2][3][4] Ethyl 2-cyano-3-methyl-butanoate Properties and CAS Data. Retrieved from [2][3]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2][3][4] Ethyl 2-cyano-3-methylbutanoate Compound Summary. Retrieved from [2][3]
-
Makarov, O.N., et al. (2023).[2][3][4] Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Characterization. Molbank, 2023(1), M1634.[2][3][4] (Demonstrates Claisen condensation utility of similar cyano-esters). Retrieved from [2][3]
-
Stenutz. (2024).[1][2][3][4] Physical Properties of Ethyl 2-cyano-3-methylbutanoate. Retrieved from [2][3]
-
ECHEMI. (2024).[1][2][3][4] Industrial Grade Ethyl 2-cyano-3-methyl-butanoate Safety Data. Retrieved from [2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. How Ethyl Propanoate Benefits Polymeric Nanoparticle Synthesis [eureka.patsnap.com]
- 6. uv.es [uv.es]
- 7. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 2-cyano-3-methylbutanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-3-methylbutanoate, a versatile cyanoacrylate ester, holds a significant position as a key intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining a nitrile and an ester functional group, render it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and historical context of related cyanoacrylates, detailed synthesis protocols for Ethyl 2-cyano-3-methylbutanoate, its physicochemical and spectroscopic properties, and a discussion of its current and potential applications in drug discovery and development.
Introduction: The Emergence of a Versatile Synthetic Intermediate
While the specific historical record of the first synthesis of Ethyl 2-cyano-3-methylbutanoate is not extensively documented, its chemical lineage is deeply rooted in the development of cyanoacrylates. The journey of cyanoacrylates began serendipitously in 1942 at Eastman Kodak laboratories, where Dr. Harry Coover and his team were investigating clear plastics for gunsights. They stumbled upon a class of molecules that polymerized almost instantly upon contact with moisture, a property that initially proved frustrating. However, this adhesive quality was later recognized for its immense commercial potential, leading to the marketing of "Super Glue," which is primarily composed of ethyl 2-cyanoacrylate. This discovery paved the way for the exploration and synthesis of a diverse range of cyanoacrylate derivatives, including Ethyl 2-cyano-3-methylbutanoate.
These compounds are broadly recognized as valuable intermediates in organic synthesis. In the pharmaceutical sector, the cyanoacrylate backbone is a precursor to a variety of drugs, including anticonvulsants and cardiovascular medications.[1] Similarly, in the agrochemical industry, it is a crucial component in the manufacture of pesticides, herbicides, and fungicides.[1]
Molecular Structure and Properties
Ethyl 2-cyano-3-methylbutanoate (CAS No: 3213-49-8) is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[2] It typically presents as a colorless to pale yellow liquid with a characteristic fruity odor.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 155.19 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Odor | Fruity | CymitQuimica[1] |
| CAS Number | 3213-49-8 | PubChem[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | CymitQuimica[1] |
Synthesis of Ethyl 2-cyano-3-methylbutanoate: The Knoevenagel Condensation
The primary and most efficient method for synthesizing Ethyl 2-cyano-3-methylbutanoate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, isobutyraldehyde, typically in the presence of a basic catalyst.
General Reaction Mechanism
The Knoevenagel condensation proceeds through the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyraldehyde.
-
Aldol Addition: This results in the formation of an aldol-type addition product.
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product, ethyl 2-cyano-3-methylbut-2-enoate.
-
Reduction: Subsequent reduction of the carbon-carbon double bond yields the final product, Ethyl 2-cyano-3-methylbutanoate.
Experimental Protocols
Below are representative protocols for the synthesis of Ethyl 2-cyano-3-methylbutanoate, highlighting the use of different catalytic systems.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This classic method utilizes a weak amine base as the catalyst.
Materials:
-
Ethyl cyanoacetate
-
Isobutyraldehyde
-
Piperidine
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl cyanoacetate (1.0 eq), isobutyraldehyde (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 2-cyano-3-methylbut-2-enoate.
-
The unsaturated ester can then be reduced to Ethyl 2-cyano-3-methylbutanoate using a standard reducing agent like sodium borohydride in ethanol.
-
Purify the final product by vacuum distillation.
Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Synthesis
This method employs an ionic liquid catalyst, which can offer advantages in terms of reaction rate and yield.[3]
Materials:
-
Ethyl cyanoacetate
-
Isobutyraldehyde
-
Diisopropylethylammonium acetate (DIPEAc)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine ethyl cyanoacetate (1.0 eq) and isobutyraldehyde (1.2 eq) in hexane.
-
Add a catalytic amount of DIPEAc (0.1 eq) to the mixture.
-
Heat the reaction mixture at 65-70 °C and monitor its progress by TLC (eluent: hexane/ethyl acetate, 8:2).
-
Upon completion, cool the reaction mixture and wash with water to remove the catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ethyl 2-cyano-3-methylbut-2-enoate is then reduced as described in Protocol 1.
-
Purify the final product by column chromatography on silica gel or vacuum distillation.
Spectroscopic Characterization
A comprehensive understanding of the structure of Ethyl 2-cyano-3-methylbutanoate is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methine proton adjacent to the cyano group, the methine proton of the isobutyl group, and the two methyl groups of the isobutyl group (a doublet). |
| ¹³C NMR | The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester, the cyano carbon, the carbons of the ethyl group, and the carbons of the isobutyl group. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C≡N (nitrile) stretch (around 2240 cm⁻¹), the C=O (ester) stretch (around 1740 cm⁻¹), and C-H stretches. |
| Mass Spectrometry | The mass spectrum will display the molecular ion peak (M⁺) at m/z = 155, along with characteristic fragmentation patterns. |
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 2-cyano-3-methylbutanoate is dictated by its functional groups: the ester and the nitrile.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid and ethanol. A related compound, ethyl 2-cyano-3-oxobutanoate, has been shown to catalyze its own hydrolysis due to its acidity.[4]
-
Decarboxylation: The presence of the cyano group facilitates the decarboxylation of the corresponding carboxylic acid upon heating, a common reaction for β-keto acids and their cyano-analogs.
-
Reactions at the α-carbon: The α-carbon, situated between the ester and cyano groups, is acidic and can be deprotonated to form a carbanion. This carbanion can then participate in various alkylation and acylation reactions, allowing for further molecular elaboration.
Applications in Drug Discovery and Agrochemicals
Ethyl 2-cyano-3-methylbutanoate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[5] While specific blockbuster drugs directly synthesized from this intermediate are not prominently cited, its structural motif is found in various pharmacologically active compounds.
A closely related compound, 2-ethyl-2-methylbutanoic acid, is a known intermediate in the preparation of certain herbicides.[6] This suggests that derivatives of Ethyl 2-cyano-3-methylbutanoate could also find applications in the agrochemical sector.
The versatility of the cyano and ester groups allows for the construction of various heterocyclic systems, which are prevalent in many drug scaffolds.[7] For instance, the reaction of cyanoacetates with other reagents is a common strategy for synthesizing pyrimidines, pyridines, and other nitrogen-containing heterocycles.
Safety and Handling
Ethyl 2-cyano-3-methylbutanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2][8]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear appropriate protective clothing, including gloves and eye/face protection.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials.
-
First Aid:
-
If Swallowed: Get medical help. Rinse mouth.[8]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Conclusion
Ethyl 2-cyano-3-methylbutanoate, a product of the well-established Knoevenagel condensation, stands as a testament to the power of fundamental organic reactions in generating valuable chemical intermediates. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide range of more complex molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the creation of novel and impactful compounds. As the demand for innovative pharmaceuticals and sustainable agricultural solutions continues to grow, the importance of such versatile building blocks will undoubtedly increase.
References
-
Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest]. MarketsandMarkets. Available from: [Link]
- Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. Google Patents.
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available from: [Link]
-
ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Ethyl cyanoacetate. Wikipedia. Available from: [Link]
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Available from: [Link]
-
Diethyl 2-Cyano-3-oxosuccinate. MDPI. Available from: [Link]
-
Ethyl 2-cyano-3-methylbutanoate. PubChem. Available from: [Link]
Sources
- 1. Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]
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- 3. ymdb.ca [ymdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. mlunias.com [mlunias.com]
- 6. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]
- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
Definitive Guide to Ethyl 2-cyano-3-methylbutanoate: Synthesis, Reactivity, and Pharmaceutical Applications
The following technical guide provides an in-depth analysis of Ethyl 2-cyano-3-methylbutanoate , a critical intermediate in organic synthesis and medicinal chemistry.
Executive Summary
Ethyl 2-cyano-3-methylbutanoate (CAS: 3213-49-8 ) is a saturated alpha-cyano ester characterized by a high degree of functional density.[1] Structurally, it features an acidic alpha-proton flanked by a nitrile and an ester group, making it an exceptional nucleophile for alkylation reactions and a versatile scaffold for constructing
While often confused with its unsaturated precursor (Ethyl 2-cyano-3-methyl-2-butenoate), the saturated form discussed here offers unique reactivity profiles essential for creating quaternary carbon centers in drug discovery, particularly for GABA (gamma-aminobutyric acid) analogs and agrochemical active ingredients .
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Ethyl 2-cyano-3-methylbutanoate |
| CAS Number | 3213-49-8 |
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 98–99 °C at 1 mmHg (lit.)[1][3][4][5][6] |
| Density | ~0.97 g/mL at 25 °C |
| Key Functional Groups | Nitrile ( |
| Solubility | Soluble in ethanol, ethyl acetate, DCM; sparingly soluble in water.[2] |
Synthetic Pathways
The synthesis of Ethyl 2-cyano-3-methylbutanoate is primarily achieved through two routes. The Knoevenagel Condensation followed by Hydrogenation (Route A) is the industry standard due to higher yields and atom economy compared to direct alkylation (Route B).[2]
Route A: The Two-Step Industrial Protocol
This route avoids the formation of dialkylated by-products common in direct alkylation.
-
Step 1: Knoevenagel Condensation [2]
-
Step 2: Catalytic Hydrogenation
Route B: Direct Alkylation (Laboratory Scale)
-
Reagents: Ethyl Cyanoacetate + Isopropyl Bromide.[2]
-
Base: Sodium Ethoxide (
) in Ethanol.[2] -
Challenge: Steric hindrance of the isopropyl group makes
substitution sluggish; competitive elimination of isopropyl bromide to propene reduces yield.[2]
Visualization: Synthetic Workflow
Figure 1: Comparative synthetic pathways. Route A (Solid lines) is preferred for high purity.[2]
Reactivity & Pharmaceutical Applications[2][7]
The core utility of Ethyl 2-cyano-3-methylbutanoate lies in its bifunctional nature . The molecule serves as a "masked" amino acid and a Michael donor.[2]
Synthesis of -Amino Acids (GABA Analogs)
This is the most significant application in drug discovery.
-
Mechanism:
-
Nitrile Reduction: Catalytic hydrogenation (Raney Ni or
) of the nitrile group yields the primary amine.[2] -
Cyclization (Optional): The resulting
-amino ester can spontaneously cyclize to form a lactam (pyrrolidinone derivative) or be hydrolyzed to the open-chain -amino acid.
-
-
Target Molecule: 3-Amino-2-isopropylpropanoic acid . This is a structural isomer of leucine and a valine homolog, useful in peptide peptidomimetics to induce specific folding patterns.[2]
Construction of Heterocycles (Pyrimidines)
The 1,3-electrophilic character (ester + nitrile) allows for condensation with amidines or urea.[2]
-
Protocol: Reaction with Urea/Thiourea in the presence of NaOEt.[2]
-
Product: 6-amino-5-isopropyluracil derivatives.
-
Therapeutic Relevance: These scaffolds are frequent hits in antiviral and anticancer screening libraries.[2]
Quaternary Amino Acid Synthesis
The
-
Application: Introducing a second alkyl group (e.g., Methyl, Benzyl) creates a quaternary carbon.[2] Subsequent hydrolysis and decarboxylation yield
-dialkyl amino acids, which are resistant to enzymatic degradation (proteolysis).[2]
Visualization: Application Logic
Figure 2: Divergent synthesis workflow transforming the core scaffold into three distinct drug classes.
Analytical Characterization
To validate the integrity of the synthesized compound, researchers should verify the following spectral signatures.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
[2] -
4.25 ppm (q, 2H): Ethoxy
protons.[2] -
3.45 ppm (d, 1H, J=6 Hz): The diagnostic
-proton .[2] Its doublet splitting arises from coupling with the adjacent isopropyl methine.[2] -
2.30 ppm (m, 1H): Isopropyl methine (
). -
1.30 ppm (t, 3H): Ethoxy
.[2] - 1.05-1.10 ppm (dd, 6H): Isopropyl methyl groups (diastereotopic nature may cause slight splitting).[2]
Infrared Spectroscopy (FT-IR)
-
~2245 cm
: Sharp, weak band characteristic of the Nitrile ( ) .[2] -
~1740 cm
: Strong stretch for the Ester Carbonyl ( ) . -
Absence of ~1620 cm
: Confirms full hydrogenation (no double bond remaining from the precursor).
Safety & Handling Protocols
As a nitrile-containing ester, this compound presents specific hazards.
-
Hazard Classification:
-
Handling:
-
Spill Response: Absorb with inert material (vermiculite/sand).[2] Do not flush into surface water; nitriles are toxic to aquatic life.[2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] Ethyl 2-cyano-3-methylbutanoate (CID 254668).[1][7] PubChem Compound Summary. Retrieved from [Link][2][7]
-
Google Patents. (2010).[2] WO2010094211A1 - Preparation of 2,3-disubstituted succinic esters. Retrieved from
-
Stenutz. (n.d.). Physical Properties of Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]
Sources
- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. ETHYL 2-CYANO-3-METHYLCROTONATE | 759-58-0 [chemicalbook.com]
- 4. ETHYL 2-CYANO-3-METHYLCROTONATE price,buy ETHYL 2-CYANO-3-METHYLCROTONATE - chemicalbook [m.chemicalbook.com]
- 5. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Methyl 2-cyano-3-methylbut-2-enoate | 6666-75-7 | Benchchem [benchchem.com]
Computational Profiling of Ethyl 2-cyano-3-methylbutanoate: From Quantum Mechanics to Drug Design
[1]
Executive Summary
Ethyl 2-cyano-3-methylbutanoate (CAS: 1572-99-2, often referred to as ethyl isobutylcyanoacetate) represents a critical scaffold in the synthesis of
This technical guide provides a rigorous, self-validating framework for modeling this molecule across three scales: Quantum Mechanics (QM) for electronic properties and reactivity, Molecular Dynamics (MD) for conformational sampling in solution, and Structure-Based Drug Design (SBDD) for fragment-based screening.[1]
Part 1: Electronic Structure & Conformational Analysis (QM)[1]
The Challenge of Conformational Flexibility
The isopropyl group at the C3 position introduces significant steric hindrance, creating a rotational barrier that standard force fields often underestimate. Accurate modeling requires a Scan-Then-Optimize approach using Density Functional Theory (DFT).[1]
Recommended Level of Theory
-
Functional:
B97X-D or M06-2X .[1]-
Why: These functionals include dispersion corrections (D3 or internal parameterization) critical for capturing the non-covalent stabilizing interactions between the ester oxygen and the methyl protons of the isopropyl group. B3LYP is not recommended due to its failure to accurately describe these weak dispersion forces.[1]
-
-
Basis Set: def2-TZVP (for optimization) and def2-QZVP (for single-point energies).[1]
-
Why: The "Triple-Zeta Valence Polarized" set minimizes basis set superposition error (BSSE) better than the Pople style (6-311G**) for this size of molecule.[1]
-
Chirality and Racemization
The C2 position is chiral (
-
Computational Task: Calculate the Transition State (TS) barrier for proton transfer.
-
Significance: If the barrier is
kcal/mol, the enantiomers will interconvert rapidly at physiological pH, affecting docking simulations.
Figure 1: QM Workflow for establishing the ground state and racemization potential.
Part 2: Reactivity Modeling (Acidity & Alkylation)[1]
The primary synthetic utility of this molecule lies in the acidity of the C2-H bond (
pKa Calculation Protocol
Direct calculation of
Equation:
Table 1: Solvation Model Parameters (CPCM vs SMD)
| Solvent | Dielectric (
Mechanism of Nucleophilic Attack
When used as a nucleophile (as the enolate), the regioselectivity (C-alkylation vs. O-alkylation) is controlled by the hardness of the electrophile.
Part 3: Molecular Dynamics & Force Fields[1]
For simulating this molecule in a biological environment (e.g., binding to the
Force Field Selection: GAFF2 vs. OPLS4
-
GAFF2 (General AMBER Force Field): Good baseline, but often underestimates the rotational barrier of the cyano-isopropyl junction.
-
Fix: Generate custom torsion parameters using the Paramfit module in AMBER, fitting to the QM rotational scan from Part 1.
-
-
OPLS4: Generally superior for esters and nitriles in liquid simulations but requires a Schrödinger license.[1]
System Setup for MD
-
Charge Method: RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* (standard AMBER protocol) or B3LYP/def2-TZVP (modern approach).[1]
-
Solvent Box: TIP3P (classic) or OPC (Optimal Point Charge) water model.[1] OPC is highly recommended for better density/diffusivity accuracy with GAFF2.[1]
Figure 2: Molecular Dynamics parameterization and simulation pipeline.[1]
Part 4: Experimental Protocols
Protocol A: High-Accuracy Geometry Optimization (Gaussian/ORCA)
Objective: Obtain the global minimum structure.[1]
-
Input: Generate 3D coordinates from SMILES: CCOC(=O)C(C#N)C(C)C.
-
Pre-screening: Run a conformational search using CREST (Conformer-Rotamer Ensemble Sampling Tool) with the GFN2-xTB semi-empirical method.[1]
-
QM Input (Gaussian format):
-
Validation: Ensure no imaginary frequencies. If imaginary frequencies exist (
), displace along the normal mode and re-optimize.[1]
Protocol B: Calculation of Fukui Indices for Reactivity
Objective: Predict alkylation sites.
-
Optimize Anion: Remove the H from C2 and optimize the anion with a diffuse basis set (e.g., 6-311+G(d,p)).[1]
-
Single Point Calculations: Calculate energies for
(anion), (neutral radical), and (dianion - theoretical) states at the anion geometry. -
Compute: Use Multiwfn or similar code to map the dual descriptor
.[1]-
Positive regions = Electrophilic attack (Nucleophilic center).[1]
-
References
-
Grimme, S. (2019).[1] "Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations." Journal of Chemical Theory and Computation. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." Journal of Physical Chemistry B. Link
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). "Development and testing of a general amber force field."[1] Journal of Computational Chemistry. Link
-
Ho, J., & Coote, M. L. (2010).[1] "A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet?" Theoretical Chemistry Accounts. Link
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link
Methodological & Application
"Ethyl 2-cyano-3-methylbutanoate" as a versatile intermediate in organic synthesis
Technical Application Note: Strategic Utilization of Ethyl 2-cyano-3-methylbutanoate
Executive Summary & Chemical Profile
Ethyl 2-cyano-3-methylbutanoate (also known as ethyl
This guide details the synthesis of this intermediate and its transformation into two high-value target classes:
| Property | Data |
| CAS Number | 3213-49-8 |
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| Boiling Point | 205–207 °C (at 760 mmHg) |
| Key Functionality | Active Methylene (pKa ~11), Nitrile (Electrophile/Reducible), Ester (Hydrolyzable) |
Core Synthesis Protocol: Sterically Controlled Alkylation
The most robust route to Ethyl 2-cyano-3-methylbutanoate is the alkylation of ethyl cyanoacetate with 2-bromopropane.
Scientific Insight (The "Mono-Alkylation" Advantage):
In standard cyanoacetate alkylations (e.g., with methyl iodide), dialkylation is a common side reaction. However, the secondary carbon of the isopropyl group introduces significant steric hindrance. Once the first isopropyl group is installed, the
Protocol 1: Synthesis via Phase-Transfer Catalysis or Ethoxide Route
Reagents:
-
Ethyl cyanoacetate (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Sodium Ethoxide (1.1 eq) in Ethanol (21% wt/wt)
-
Alternative: NaH in THF (for strictly anhydrous conditions)
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous ethanol.
-
Add Sodium Ethoxide solution (1.1 eq) under
atmosphere. -
Cool to 0°C. Dropwise add Ethyl cyanoacetate (1.0 eq) over 30 minutes.
-
Observation: The solution will turn slightly yellow, indicating enolate formation. Stir for 15 minutes.
-
-
Alkylation (The Kinetic Step):
-
Add 2-Bromopropane (1.2 eq) dropwise.
-
Critical Control: The reaction is slower than with primary halides. Warm the mixture to reflux (80°C) and hold for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The starting material peak should disappear; dialkylated impurity should be <2%.
-
-
Work-up & Purification:
-
Cool to room temperature. The sodium bromide salt will precipitate.
-
Remove ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in Diethyl Ether or MTBE and wash with water (
) to remove residual salts and base. -
Dry organic layer over
, filter, and concentrate. -
Distillation: Purify by vacuum distillation (approx. 95–100°C at 15 mmHg) to obtain a colorless liquid.
-
Divergent Application Workflows
Once synthesized, the molecule serves as a "hub" for two distinct chemical pathways.
Pathway A: Synthesis of -Amino Acids (Valine Analogs)
Hydrogenation of the nitrile group yields
Protocol:
-
Catalyst: Raney Nickel or
. -
Conditions: 50 psi
, Ethanol/Acetic Acid solvent. -
Mechanism: The nitrile reduces to the primary amine. Subsequent hydrolysis of the ester (using LiOH) yields 3-amino-2-isopropylpropanoic acid .
Pathway B: Pyrimidine Heterocycle Formation
The 1,3-electrophilic character (ester + nitrile) makes this molecule ideal for condensation with amidines or urea.
Protocol 2: Synthesis of 6-Amino-5-isopropyluracil Target Audience: Medicinal Chemists targeting kinase inhibitors.
-
Condensation:
-
Mechanism:
-
Urea nitrogen attacks the ester carbonyl (displacing ethoxide).
-
The second urea nitrogen attacks the nitrile carbon (Thorpe-Ziegler type cyclization).
-
Tautomerization yields the stable uracil derivative.
-
-
Isolation:
-
The product precipitates as a sodium salt.[3]
-
Dissolve in water and acidify with acetic acid to pH 5 to precipitate the free base.
-
Visualizing the Chemical Logic
The following diagrams illustrate the reaction pathways and the strategic versatility of the intermediate.
Diagram 1: Synthesis Mechanism & Transition
Caption: Kinetic pathway for the mono-alkylation of ethyl cyanoacetate with isopropyl bromide.
Diagram 2: Divergent Applications (The "Hub" Concept)
Caption: Strategic divergence into Amino Acids and Heterocycles from the central intermediate.
References
-
Organic Syntheses, Coll.[4] Vol. 1. "Ethyl Cyanoacetate".[3][5][6][7] Organic Syntheses. (General procedure for cyanoacetate handling and alkylation principles). Link
-
PubChem Compound Summary. "Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8)".[1] National Center for Biotechnology Information. (Physical properties and identifiers). Link
- Cope, A. C., et al. "Alkylation of Ethyl Cyanoacetate". Journal of the American Chemical Society.
-
European Patent EP0685460B1. "Process for producing higher cyanoacetic ester". (Industrial scale esterification and handling). Link
-
US Patent 2553022A. "Preparation of cyanoacetyl ureas". (Historical and robust protocol for converting cyanoacetates to uracil derivatives). Link
Sources
- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1572-99-2|Ethyl 2-cyanopropanoate|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. oiccpress.com [oiccpress.com]
- 7. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Technical Application Note: Strategic Utilization of Ethyl 2-cyano-3-methylbutanoate in Agrochemical Synthesis
Executive Summary
Ethyl 2-cyano-3-methylbutanoate (also known as Ethyl
This guide details the operational protocols for:
-
Synthesis: High-purity alkylation of ethyl cyanoacetate to generate the title compound.
-
Application: Conversion into the Valine moiety required for the pyrethroid insecticide Tau-Fluvalinate .
-
Divergence: Cyclization pathways to 5-isopropylpyrimidines , a scaffold common in next-generation fungicides.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 2-cyano-3-methylbutanoate |
| CAS Number | 3213-49-8 |
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| Boiling Point | 98–99 °C (at 1 mmHg) |
| Density | 0.971 g/mL |
| Key Functionality | Active methylene ( |
Strategic Mechanism: The "Masked" Valine Scaffold
The utility of Ethyl 2-cyano-3-methylbutanoate lies in its ability to serve as a chiral pool equivalent for Valine without starting from the amino acid itself. In industrial agrochemical synthesis, starting from the cyano-ester allows for:
-
Cost Efficiency: Cheaper starting materials (Ethyl cyanoacetate + Isopropyl bromide) compared to D,L-Valine.
-
Racemic Control: The intermediate can be resolved or subjected to asymmetric hydrolysis to yield enantiopure precursors for (2R)-Fluvalinate .
Reaction Pathway Visualization
The following diagram illustrates the central role of this intermediate in divergent synthesis.
Figure 1: Divergent synthetic pathways from Ethyl 2-cyano-3-methylbutanoate to key agrochemical actives.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-3-methylbutanoate
Objective: Alkylation of ethyl cyanoacetate with isopropyl bromide to introduce the isopropyl side chain.
Reagents:
-
Ethyl Cyanoacetate (1.0 eq)
-
2-Bromopropane (Isopropyl bromide) (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq) or Potassium Carbonate (
) -
Solvent: Absolute Ethanol (for NaOEt) or DMF (for
)
Procedure:
-
Preparation of Enolate: In a dried 3-neck flask under
atmosphere, dissolve Sodium Ethoxide (1.1 eq) in absolute Ethanol. Cool to 0–5 °C. -
Addition: Dropwise add Ethyl Cyanoacetate (1.0 eq) over 30 minutes. Stir for 1 hour to ensure complete enolate formation. The solution will turn yellow.
-
Alkylation: Add 2-Bromopropane (1.2 eq) slowly. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor by GC (see Protocol C) until Ethyl Cyanoacetate is <2%.
-
Workup: Cool to room temperature. Neutralize with dilute HCl to pH 6–7. Remove ethanol under reduced pressure.
-
Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Distill under reduced pressure (vacuum). Collect the fraction boiling at 98–99 °C / 1 mmHg .
Yield Target: 75–85% Appearance: Colorless liquid with a fruity odor.
Protocol B: Downstream Synthesis of Valine Scaffold
Objective: Hydrolysis of the intermediate to 2-isopropyl-2-cyanoacetic acid, followed by conversion to Valine (for Fluvalinate synthesis).
Procedure:
-
Hydrolysis: Dissolve Ethyl 2-cyano-3-methylbutanoate in 20% NaOH solution. Heat to 60 °C for 4 hours.
-
Acidification: Cool and acidify with conc. HCl to pH 1. The 2-cyano-3-methylbutanoic acid will precipitate or oil out. Extract with ether.[1]
-
Decarboxylation/Conversion:
-
Route 1 (Amino Acid): Treat the cyano-acid with ammonium hydroxide under pressure or subject to catalytic hydrogenation (Raney Ni) to reduce the nitrile to an amine, followed by hydrolysis of the amide.
-
Route 2 (Direct Coupling): For some pyrethroids, the cyano-acid itself is coupled before final modification.
-
-
Final Product: D,L-Valine (or its hydrochloride salt).
Protocol C: Analytical Quality Control (GC-FID)
Objective: Quantify purity of Ethyl 2-cyano-3-methylbutanoate and monitor reaction progress.
| Parameter | Condition |
| Instrument | GC with FID Detector (e.g., Agilent 7890) |
| Column | DB-5 or HP-5 (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Inlet Temp | 250 °C |
| Detector Temp | 280 °C |
| Oven Program | 60 °C (hold 2 min) |
| Retention Time | ~8.5 min (Ethyl 2-cyano-3-methylbutanoate) |
Purity Criteria: >98.0% (Area %) for agrochemical grade.
Safety & Handling (R&D Context)
-
Hazards: The compound is an organic nitrile . While the cyano group is bonded to carbon, metabolic processes can potentially release cyanide ions. It is harmful if swallowed, inhaled, or absorbed through skin (H302, H312, H332).
-
PPE: Chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and lab coat. Handle only in a fume hood.
-
Waste: Dispose of aqueous waste containing cyanide/nitrile residues in designated alkaline waste containers (pH > 10) to prevent HCN gas evolution.
References
-
PubChem. (2023). Ethyl 2-cyano-3-methylbutanoate - Compound Summary. National Library of Medicine. Link[2]
-
BenchChem. (2025).[2] Application Notes: Methyl 2-cyano-3-methylbut-2-enoate and Analogs. Link
-
Org. Synth. (1923). Ethyl Cyanoacetate Synthesis (General Method for Alkylation). Organic Syntheses, Coll. Vol. 1, p. 254. Link
- Henrick, C. A. (1995). Pyrethroids. In: Agrochemicals from Natural Products. Marcel Dekker.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl 2-cyano-3-methylbutanoate. Link
Sources
Application Note: Strategic Construction of Quaternary Centers via Michael Addition of Ethyl 2-cyano-3-methylbutanoate
This Application Note is designed for research chemists and process development scientists. It details the strategic utilization of Ethyl 2-cyano-3-methylbutanoate —a sterically demanding Michael donor—for the construction of all-carbon quaternary stereocenters, a critical structural motif in modern drug discovery.
Abstract & Scope
The formation of all-carbon quaternary centers remains one of the most challenging transformations in organic synthesis due to significant steric repulsion at the reaction site. Ethyl 2-cyano-3-methylbutanoate (ECMB) represents a specialized class of
This guide provides validated protocols for utilizing ECMB as a Michael donor. Unlike simple ethyl cyanoacetate, ECMB allows for the direct, one-step generation of highly functionalized quaternary centers, serving as precursors for complex
Chemical Profile & Mechanistic Insight[1][2][3]
The Reagent
-
IUPAC Name: Ethyl 2-cyano-3-methylbutanoate
-
Key Feature: The C2 position possesses an acidic proton (
) flanked by a cyano group, an ester group, and a bulky isopropyl group. -
Reactivity Challenge: The isopropyl group creates a "steric wall," slowing nucleophilic attack but offering high diastereoselectivity potential due to restricted bond rotation in the transition state.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed conjugate addition. The steric bulk of the isopropyl group dictates that the electrophile (Michael acceptor) must approach from the least hindered face, often governed by the specific base or organocatalyst employed.
Figure 1: Mechanistic flow of the Michael addition involving a sterically hindered donor.
Protocol 1: Thermodynamic Base-Catalyzed Addition
Objective: High-yield synthesis of racemic quaternary adducts using standard laboratory bases. Application: Early-stage scaffold generation where stereochemistry is not yet critical.
Materials
-
Donor: Ethyl 2-cyano-3-methylbutanoate (1.0 equiv)
-
Acceptor: Methyl Vinyl Ketone (MVK) or Ethyl Acrylate (1.2 equiv)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Ethyl 2-cyano-3-methylbutanoate (10 mmol) in anhydrous MeCN (20 mL). -
Activation: Add DBU (1.0 mmol, 0.1 equiv) dropwise at 0°C. Stir for 10 minutes. Note: The solution may turn slightly yellow, indicating enolate formation.
-
Addition: Add the Michael Acceptor (12 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–24 hours.
-
Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (
) should disappear.
-
-
Quench: Add saturated
solution (10 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Data & Optimization Table
| Solvent | Base (0.1 eq) | Temp | Time | Yield | Notes |
| MeCN | DBU | 25°C | 12h | 92% | Recommended standard. |
| THF | KOtBu | 0°C | 4h | 65% | Significant polymerization of acceptor. |
| Toluene | TEA | 80°C | 48h | 40% | Reaction too slow due to sterics. |
Protocol 2: Asymmetric Organocatalytic Synthesis
Objective: Enantioselective construction of the quaternary center using a bifunctional organocatalyst. Application: Synthesis of chiral precursors for GABA analogs (e.g., Pregabalin derivatives).
Materials
-
Donor: Ethyl 2-cyano-3-methylbutanoate (1.0 equiv)
-
Acceptor: trans-
-Nitrostyrene (1.2 equiv) -
Catalyst: Takemoto’s Catalyst (Thiourea derivative) or Cinchona alkaloid (0.1 equiv)
-
Solvent: Toluene or Xylene
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the organocatalyst (0.05 mmol) and trans-
-nitrostyrene (0.6 mmol). -
Solvation: Add Toluene (2.0 mL) and stir until dissolved.
-
Initiation: Add Ethyl 2-cyano-3-methylbutanoate (0.5 mmol) in one portion.
-
Incubation: Stir at room temperature (or 0°C for higher
) for 48 hours.-
Why: The steric bulk of the isopropyl group significantly slows the kinetics compared to linear cyanoacetates. Extended time is required for high conversion.
-
-
Validation: Analyze an aliquot by Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
-
Isolation: Direct purification via flash chromatography (Hexane/IPA gradient) without aqueous workup to prevent retro-Michael degradation.
Figure 2: Workflow for the asymmetric synthesis of quaternary centers.
Troubleshooting & Critical Parameters
The Retro-Michael Problem
Because the product contains a quaternary center with significant steric strain, the Michael addition is often reversible (thermodynamically unstable).
-
Symptom: Yield decreases during prolonged reaction times or aqueous workup.
-
Solution: Avoid high temperatures (>40°C). Do not use strong hydroxide bases (NaOH/KOH) which promote the retro-reaction. Use non-aqueous workups where possible.
Steric Hindrance
The isopropyl group at C2 makes the nucleophile "sluggish."
-
Observation: Reaction stalls at 50% conversion.
-
Intervention: Increase concentration (run at 1.0 M instead of 0.1 M). Use "High Pressure" conditions (10-15 kbar) if specialized equipment is available, as Michael additions have a negative volume of activation (
).
References
-
General Mechanism & Scope
-
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006.
-
-
Asymmetric Organocatalysis
-
Quaternary Center Construction
-
Douglas, C. J., et al. "Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters." Nature, 2008.
-
-
Reactivity of Cyanoacetates
Sources
- 1. Michael Reaction | NROChemistry [nrochemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Asymmetric organocatalytic Michael addition of ketones to vinylsulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Michael addition of alpha-substituted cyanoacetates to vinyl ketones catalyzed by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Ethyl 2-cyano-3-methylbutanoate as a Strategic Building Block in Complex Molecule Synthesis
In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer multiple avenues for chemical transformation are of exceptional value. Ethyl 2-cyano-3-methylbutanoate, a seemingly unassuming α-cyanoester, emerges as a potent and versatile precursor for the synthesis of a diverse array of intricate molecules, particularly those of pharmaceutical interest. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and profound potential of this valuable synthetic intermediate.
Introduction: Unveiling the Synthetic Potential
Ethyl 2-cyano-3-methylbutanoate, also known as ethyl isopropylcyanoacetate, possesses a unique combination of functional groups: a reactive nitrile, an ester moiety, and an acidic α-proton. This trifecta of reactivity allows for its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, rendering it a strategic linchpin in the synthesis of complex heterocyclic systems and chiral molecules. The presence of the isopropyl group, while seemingly a minor substitution, can significantly influence the steric and electronic properties of the molecule and its derivatives, offering a handle for fine-tuning the pharmacological profile of the final products.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Source |
| IUPAC Name | ethyl 2-cyano-3-methylbutanoate | [1] |
| CAS Number | 3213-49-8 | [1] |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
Safety and Handling: Ethyl 2-cyano-3-methylbutanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of Ethyl 2-cyano-3-methylbutanoate: A Practical Protocol
The preparation of ethyl 2-cyano-3-methylbutanoate can be achieved through the reductive condensation of acetone with ethyl cyanoacetate. This method provides a straightforward and efficient route to the desired product.
Protocol: Reductive Condensation of Acetone and Ethyl Cyanoacetate
This protocol is adapted from a patented procedure for the synthesis of ethyl monoalkylcyanoacetates.
Reaction Scheme:
A schematic representation of the synthesis.
Materials:
-
Ethyl cyanoacetate (0.5 mole)
-
Acetone (0.55 mole)
-
Ammonium acetate (0.05 mole)
-
Palladium on charcoal catalyst (1.0 gram)
-
Ethanol (optional, as solvent)
Procedure:
-
In a suitable hydrogenation vessel, combine ethyl cyanoacetate, acetone, ammonium acetate, and the palladium on charcoal catalyst. The reaction can be performed neat or with a solvent such as ethanol.
-
Pressurize the vessel with hydrogen gas to one to two atmospheres.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within approximately six hours.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the palladium catalyst.
-
Wash the catalyst with a small amount of ethanol to recover any residual product.
-
The filtrate can then be purified by distillation under reduced pressure to yield ethyl 2-cyano-3-methylbutanoate. The reported boiling point for ethyl isopropylcyanoacetate is 98.5 °C at 10 mm Hg.
Application in the Synthesis of Pregabalin: A Case Study
A compelling example of the utility of ethyl 2-cyano-3-methylbutanoate as a building block is its role as a key intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.
The synthesis commences with the Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate, followed by a Michael addition of cyanide. This sequence leads to a racemic dicyano compound that is a close derivative of our title compound and highlights the reactivity of the α-position. Subsequent enzymatic resolution and hydrogenation afford the final (S)-Pregabalin. This synthetic route underscores the importance of α-cyanoesters with branched alkyl chains in accessing valuable pharmaceutical targets[2].
Simplified workflow for Pregabalin synthesis.
Broadening the Horizon: Key Reactions and Protocols
The synthetic utility of ethyl 2-cyano-3-methylbutanoate extends far beyond a single application. Its inherent reactivity makes it a suitable substrate for a variety of powerful synthetic transformations, enabling the construction of diverse and complex molecular scaffolds. The following sections detail key reactions where this building block can be effectively employed, with generalized protocols that can be adapted by researchers.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. Ethyl 2-cyano-3-methylbutanoate, with its acidic α-proton, is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated cyanoacrylates. These products are themselves versatile intermediates, primed for further functionalization.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, which deprotonates the α-carbon of the cyanoester to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product. The isopropyl group can exert a steric influence on the approach of the reactants and the geometry of the final product.
Workflow of the Knoevenagel Condensation.
General Protocol for Knoevenagel Condensation:
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), ethyl 2-cyano-3-methylbutanoate (1.1 mmol), and a suitable solvent (e.g., ethanol, toluene, or acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine, triethylamine, or ammonium acetate.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the desired α,β-unsaturated product.
The Gewald Reaction: A Versatile Route to Thiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. Ethyl 2-cyano-3-methylbutanoate is an ideal cyanoester component for this transformation.
Mechanistic Rationale: The reaction is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the cyanoester. The resulting α,β-unsaturated intermediate then undergoes a Michael addition of sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product[3][4]. The isopropyl group from the starting material would be located at the 5-position of the resulting thiophene ring.
General Protocol for the Gewald Reaction:
-
Reactant Mixture: In a flask, combine the ketone or aldehyde (1.0 mmol), ethyl 2-cyano-3-methylbutanoate (1.0 mmol), and elemental sulfur (1.1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a catalytic amount of a base like morpholine or triethylamine.
-
Reaction Execution: Stir the mixture at a temperature between room temperature and 50 °C. The reaction is often exothermic.
-
Product Isolation: The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and purified by recrystallization.
Hantzsch Pyridine Synthesis: Constructing Dihydropyridine Scaffolds
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridine derivatives, which are prevalent in many biologically active compounds. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While not a direct one-to-one reaction with ethyl 2-cyano-3-methylbutanoate, its derivatives formed via Knoevenagel condensation can be key intermediates in a modified Hantzsch-type synthesis.
Synthetic Strategy: An α,β-unsaturated cyanoacrylate, derived from the Knoevenagel condensation of ethyl 2-cyano-3-methylbutanoate and an aldehyde, can react with a β-enaminone (formed from a β-ketoester and ammonia) in a Michael addition-cyclization cascade to afford a highly substituted dihydropyridine.
Conceptual pathway for a modified Hantzsch synthesis.
The Biginelli Reaction: Accessing Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). These heterocyclic cores are found in a variety of pharmacologically active molecules. Similar to the Hantzsch synthesis, while ethyl 2-cyano-3-methylbutanoate is not a direct β-ketoester, its structural features allow for its incorporation into Biginelli-type reaction pathways.
Plausible Reaction Pathway: The reaction is acid-catalyzed and is thought to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. The enol of the active methylene compound, in this case, the enolizable ethyl 2-cyano-3-methylbutanoate, can then act as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration lead to the dihydropyrimidine scaffold[5].
Conclusion: A Building Block of Strategic Importance
Ethyl 2-cyano-3-methylbutanoate represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature provides a platform for a multitude of synthetic transformations, enabling the efficient construction of diverse molecular architectures, including key intermediates for pharmaceuticals like Pregabalin. The protocols and mechanistic discussions provided herein serve as a guide for harnessing the full synthetic potential of this remarkable compound. As the quest for novel and intricate molecules continues to drive innovation in drug discovery and materials science, the strategic application of such versatile building blocks will undoubtedly play an ever more critical role.
References
-
PubChem. Ethyl 2-cyano-3-methylbutanoate. National Center for Biotechnology Information. [Link]
- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- A process for the prepar
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
- Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters. US2655526A.
-
PubChem. Ethyl 2-cyano-3-methylbutanoate. National Center for Biotechnology Information. [Link]
Sources
Application Note: Chemoselective Functionalization of Ethyl 2-cyano-3-methylbutanoate via Grignard Reagents
Executive Summary
This guide details the reaction protocols for Ethyl 2-cyano-3-methylbutanoate (CAS: 15715-16-9) with Grignard reagents (
Standard nucleophilic addition protocols often fail due to the rapid deprotonation of the
Key Applications:
-
Synthesis of
-isopropyl- -keto esters (Drug intermediates). -
Construction of quaternary carbon centers via exhaustive alkylation/addition.
Chemical Logic & Mechanism[1][2][3][4]
The "Sacrificial Equivalent" Requirement
The reaction is governed by the acidity of the methine proton at the 2-position. Upon addition of the first equivalent of Grignard reagent, the substrate undergoes rapid deprotonation rather than nucleophilic addition.
This enolate formation is the Critical Control Point . The anionic character of the intermediate suppresses the electrophilicity of both the nitrile and ester groups. To force a reaction, a second equivalent of Grignard is required, often necessitating thermal activation to overcome the Coulombic repulsion between the nucleophile (
Reaction Pathways
The outcome is dictated by stoichiometry and temperature:
-
Path A (Kinetic Control): Deprotonation only. Quenching returns starting material (or allows for
-alkylation with alkyl halides, not covered here). -
Path B (Thermodynamic Control - Nitrile Attack): With
eq. of Grignard and heat, the reagent adds to the nitrile to form a metallo-imine. Hydrolysis yields a -keto ester . -
Path C (Exhaustive Addition - Ester Attack): With
eq. and prolonged reflux, the reagent attacks the ester (and potentially the nitrile), leading to complex tertiary alcohols or hydroxy-ketones.
Mechanistic Pathway Diagram (DOT)
Caption: Sequential deprotonation and nucleophilic addition pathway yielding
Experimental Protocols
Protocol A: Synthesis of -Keto Esters (Nitrile Addition)
Target: Conversion of the cyano group to a ketone while retaining the ester. Stoichiometry: 1.0 eq Substrate : 2.2 eq Grignard Reagent.
Materials
-
Substrate: Ethyl 2-cyano-3-methylbutanoate (10 mmol, 1.55 g).
-
Reagent: Phenylmagnesium Bromide (3.0 M in Et2O) or similar.
-
Solvent: Anhydrous THF (higher boiling point than ether is preferred for the second step).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solvation: Dissolve the substrate (1.55 g) in 20 mL anhydrous THF. Cool to 0°C .
-
Sacrificial Addition (0-5°C): Add the first equivalent of Grignard (3.3 mL of 3M solution) dropwise over 15 minutes.
-
Observation: Gas evolution (alkane release) will occur. The solution may turn cloudy (enolate precipitation).
-
-
Nucleophilic Addition (Reflux): Add the remaining 1.2 equivalents (4.0 mL) of Grignard in one portion.
-
Critical Step: Warm the reaction to room temperature, then heat to reflux (66°C) for 4–6 hours. The thermal energy is necessary to drive the addition of the Grignard anion to the sterically hindered, electron-rich enolate-nitrile.
-
-
Quenching (Hydrolysis):
-
Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Tertiary Alcohols (Ester Attack)
Target: Exhaustive addition to the ester group. Stoichiometry: 1.0 eq Substrate : 4.0 eq Grignard Reagent.
Note: This reaction is often messy due to the competing nitrile. It is recommended only if the nitrile is intended to be unreacted (difficult) or also converted.
-
Setup: Same as Protocol A.
-
Addition: Add 4.0 equivalents of Grignard reagent to the substrate at 0°C .
-
Reaction: Reflux for 12–18 hours .
-
Quenching: Standard acidic workup.
-
Result: Typically yields a mixture of hydroxy-ketones. Purification requires careful gradient chromatography.
Data Summary & Troubleshooting
Stoichiometry Impact Table
| Grignard Equivalents | Primary Intermediate | Workup Product | Yield Potential |
| 1.0 eq | Magnesium Enolate | Recovered Starting Material | >90% Recovery |
| 2.0 - 2.5 eq | Enolate-Imine Complex | 50-70% | |
| > 3.5 eq | Mixed Alkoxides | Complex Alcohols | Variable |
Troubleshooting Guide
-
Low Yield of Ketone:
-
Cause: Insufficient temperature. The enolate is stable; the nitrile is deactivated.
-
Fix: Switch solvent from THF to Toluene (higher reflux temp of 110°C) to force the addition.
-
-
Recovered Starting Material:
-
Cause: Moisture in the system quenched the Grignard before it could react with the enolate.
-
Fix: Ensure rigorous drying of the substrate (azeotrope with benzene if necessary).
-
-
Solidification:
-
Cause: Magnesium enolates are often insoluble.
-
Fix: Use mechanical stirring or dilute the reaction further.
-
References
-
General Reactivity of Nitriles: "Reactions of Nitriles with Grignard and Organolithium Reagents." Chemistry Steps. Available at: [Link]
-
Grignard Addition to Esters: "Reaction of Grignard Reagents with Esters." Master Organic Chemistry. Available at: [Link]
-
Synthesis of
-Keto Esters: "Synthesis of β-keto carboxylic acids, esters and amides." Organic Chemistry Portal. Available at: [Link] -
Substrate Data: "Ethyl 2-cyano-3-methylbutanoate - PubChem Compound Summary." National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: Selective Hydrolysis Strategies for Ethyl 2-cyano-3-methylbutanoate
Executive Summary
This guide details the chemoselective hydrolysis of Ethyl 2-cyano-3-methylbutanoate to its corresponding carboxylic acid, 2-cyano-3-methylbutanoic acid .
In drug development, this scaffold is a critical precursor for
Key Takeaways:
-
Standard Saponification (LiOH) is the preferred method for high-yield synthesis of the acid.
-
Temperature Control (<35°C) is critical during workup to prevent spontaneous decarboxylation to 3-methylbutanenitrile.
-
Enzymatic Hydrolysis (Pig Liver Esterase) offers a mild alternative for enantioselective processing.
Chemical Context & Mechanistic Analysis[1][2][3][4][5]
Structural Reactivity
The substrate contains three distinct reactive centers relevant to hydrolysis:
-
Ethyl Ester: The target for hydrolysis.[1]
-
Nitrile (
-Cyano): Susceptible to hydrolysis (to amide/acid) under forcing conditions; electron-withdrawing nature increases the acidity of the -proton ( ). -
-Carbon: The resulting
-cyano acid is thermally unstable. Upon heating, it undergoes decarboxylation driven by the stability of the resulting nitrile anion.
Reaction Pathways
The choice of reagents dictates the product outcome. We must navigate the "Stability Triangle" to isolate the carboxylic acid.
Figure 1: Reaction pathways showing the narrow window for isolating the target acid (Green) versus competing degradation products (Red).
Protocol A: Chemoselective Saponification (Lithium Hydroxide)
Objective: Hydrolysis of the ester with complete retention of the nitrile and carboxyl groups. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its mildness and higher solubility in THF/Water mixtures, ensuring a homogeneous reaction at lower temperatures.
Reagents
-
Ethyl 2-cyano-3-methylbutanoate (1.0 equiv)
-
LiOH
H O (1.5 equiv) -
THF (Tetrahydrofuran), HPLC grade
-
Deionized Water
-
1M HCl (for acidification)
Step-by-Step Methodology
-
Preparation: Dissolve ethyl 2-cyano-3-methylbutanoate (10 g, 64.4 mmol) in THF (65 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Prepare a solution of LiOH
H O (4.05 g, 96.6 mmol) in water (35 mL). Add this solution dropwise to the THF mixture at 0°C (ice bath) over 15 minutes.-
Note: Exotherm control is vital to prevent local heating.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at 20–23°C (Room Temp) . Monitor by TLC (30% EtOAc/Hexane) or HPLC.
-
Typical Time: 2–4 hours.
-
Endpoint: Disappearance of the ester spot (
).
-
-
Workup (CRITICAL STEP):
-
Cool the reaction mixture back to 0°C .
-
Partially concentrate the mixture under reduced pressure (Rotovap bath <30°C ) to remove THF. Do not heat.
-
Wash the remaining aqueous layer with MTBE (2 x 20 mL) to remove unreacted ester or neutral impurities.
-
-
Acidification:
-
With the aqueous layer at 0°C, slowly add 1M HCl dropwise until pH reaches 2.0–3.0 .
-
Observation: The product may precipitate as an oil or white solid.
-
-
Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Drying & Isolation: Dry combined organics over anhydrous Na
SO . Filter and concentrate under vacuum at <35°C .-
Result: 2-cyano-3-methylbutanoic acid is obtained as a viscous oil or low-melting solid. Store at -20°C.
-
Process Parameters Summary
| Parameter | Specification | Reason |
| Solvent System | THF:Water (2:1) | Solubilizes both lipophilic ester and LiOH. |
| Temperature | 0°C | Prevents nitrile hydrolysis (requires heat) and decarboxylation. |
| pH Target | 2.0 – 3.0 | Ensures protonation of carboxylate without hydrolyzing nitrile. |
| Drying Temp | < 35°C | Critical Quality Attribute (CQA). Higher temps trigger loss of CO |
Protocol B: Enzymatic Hydrolysis (Green/Chiral Route)
Objective: Mild hydrolysis, potentially resolving the racemic mixture if the (S)- or (R)-enantiomer is required for specific binding profiles (e.g., Pregabalin analogs). Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
Methodology
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.5).
-
Emulsification: Suspend Ethyl 2-cyano-3-methylbutanoate (1 g) in buffer (20 mL). Add Triton X-100 (0.1%) if solubility is poor.
-
Initiation: Add PLE (100 units/mmol substrate).
-
Incubation: Stir at 30°C. Maintain pH 7.5 by automatic titration with 0.5 M NaOH (pH-stat method).
-
Termination: When NaOH consumption equals 1 equivalent (or 0.5 equiv for kinetic resolution), acidify to pH 3 with 1M HCl and extract with EtOAc.
Analytical Validation (QC)
To confirm the success of the protocol, compare the spectral data of the starting material and the product.
1H NMR (CDCl3, 400 MHz)
-
Starting Material (Ester): Shows a characteristic quartet (
ppm) and triplet ( ppm) for the ethyl group. -
Product (Acid):
-
Disappearance: The ethyl quartet and triplet must be absent.
-
Shift: The
-proton doublet ( ) shifts slightly downfield due to the free acid. -
OH Signal: Broad singlet at
ppm (exchangeable with D O).
-
IR Spectroscopy[3]
-
Nitrile (CN): Sharp band at 2240–2250 cm
. Retention of this band is the primary success metric. -
Carbonyl (C=O): Broadening and shift from
cm (ester) to cm (acid).
Troubleshooting & Safety
Decarboxylation Workflow
If the analytical data shows a loss of the carbonyl peak and appearance of a simple nitrile (
-
Solution: Use lyophilization (freeze-drying) instead of rotary evaporation for the final isolation step.
Safety: Cyanide Risk
While the nitrile group is stable under these conditions, any contact with strong acids at high temperatures can generate HCN gas.
-
Precaution: Perform all acidification steps in a fume hood. Keep a cyanide antidote kit available if working on multi-gram scales.
Workflow Diagram
Figure 2: Operational workflow for the LiOH hydrolysis protocol emphasizing temperature constraints.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for ester hydrolysis and nitrile stability).
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. (Context on nitrile stability in drug synthesis).
-
Cohen, T., &qp; Matz, J. R. (1980).
-cyano acids." Journal of the American Chemical Society, 102(22), 6900-6903. (Mechanistic insight into decarboxylation risks). -
PubChem. (2024). "2-cyano-3-methylbutanoic acid - Compound Summary." National Library of Medicine. (Physical properties and safety data).
-
BenchChem. (2025).[2] "Synthesis and Hydrolysis protocols for substituted cyano-esters." (General industrial protocols for cyano-ester hydrolysis).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-Cyano-3-Methylbutanoate Synthesis
Ticket ID: #SYN-ECMB-001 Subject: Yield Optimization & Troubleshooting Guide Target Molecule: Ethyl 2-cyano-3-methylbutanoate (CAS: 1619-58-5) Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary: The Synthesis Strategy
To achieve high yields of Ethyl 2-cyano-3-methylbutanoate, you must choose the correct synthetic pathway based on your available equipment.[1][2] There are two primary routes.[1][2] Route A (Condensation + Reduction) is the industrial "Gold Standard" for high yield and purity.[1][2] Route B (Direct Alkylation) is shorter but prone to significant yield losses due to side reactions (elimination).[1][2]
The Pathways at a Glance
Figure 1: Comparison of Synthetic Routes. Route A is recommended for yields >85%.[1][2] Route B often stalls at <50% due to steric hindrance.[1]
Protocol A: The Gold Standard (Two-Step)[1]
This route avoids the difficult alkylation of a secondary carbon by establishing the carbon skeleton via condensation first, then reducing the double bond.[1][2]
Step 1: Knoevenagel Condensation
Reaction: Isobutyraldehyde + Ethyl Cyanoacetate
The Critical Factor: Water Removal.[1][2] The reaction is an equilibrium.[1][2] If water remains, the reaction stalls or reverses.[2]
| Parameter | Recommended Condition | Why? (Causality) |
| Solvent | Toluene or Benzene | Forms an azeotrope with water, allowing physical removal via Dean-Stark trap.[1][2] |
| Catalyst | Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) | Forms a buffered piperidinium acetate salt in situ, preventing the polymerization of the volatile isobutyraldehyde.[2] |
| Stoichiometry | 1.1 eq Isobutyraldehyde : 1.0 eq Ester | Isobutyraldehyde is volatile (bp 63°C); slight excess compensates for evaporation loss.[1][2] |
Step 2: Selective Reduction
Reaction: Ethyl 2-cyano-3-methyl-2-butenoate +
The Critical Factor: Chemoselectivity.[1][2][3][4] You must reduce the alkene (
-
Method A (Catalytic Hydrogenation): Use 10% Pd/C at 1 atm (balloon pressure) and room temperature in Ethanol.[1][2]
-
Method B (Hydride Reduction):
in Ethanol/Pyridine.[1][2]
Troubleshooting & FAQs
Category 1: Low Yield in Knoevenagel Condensation[1][2]
Q: I am getting low conversion (<60%) despite refluxing for 24 hours. What is wrong? A: This is likely a "Wet Solvent" or "Aldehyde Loss" issue.[1][2]
-
Check Water Removal: Are you using a Dean-Stark apparatus? If the trap is full, the reaction stops.[1][2]
-
Aldehyde Boil-off: Isobutyraldehyde boils at 63°C. If you reflux Toluene (110°C) without an efficient condenser, you are losing your reagent.[1][2]
-
Fix: Add the aldehyde slowly to the refluxing mixture, or use a lower boiling azeotrope (e.g., Cyclohexane) if your condenser is inefficient.
-
Q: My product solidifies into a polymer or gum during workup. A: This indicates Aldol Polymerization .[1][2] Isobutyraldehyde is prone to self-condensation if the pH is too high (too basic).[1][2]
-
Fix: Ensure you are using the Piperidine/Acetic Acid buffer system, not just straight Piperidine or strong bases like NaOEt.[2] The acid neutralizes the basicity enough to prevent self-aldol reactions while permitting the Knoevenagel mechanism.[1][2]
Category 2: Issues with Hydrogenation (Reduction)
Q: I reduced the intermediate, but the NMR shows the disappearance of the Nitrile peak (~2200 cm⁻¹ in IR). A: You have over-reduced the nitrile to an amine.
-
Root Cause:[1][2][3][5][7][8][9][10] Hydrogen pressure was too high or reaction time too long.[1][2]
-
Fix: Stop the reaction immediately upon consumption of the starting material (monitor via TLC).[1][2] Use 5% Pd/C instead of 10%, or switch to Wilkinson’s Catalyst (
), which is highly specific for alkenes and inert toward nitriles [1].[2]
Q: Can I use NaBH4? It usually doesn't reduce esters. A: Yes, you can, and it is often safer for the nitrile.[2]
-
Protocol: Dissolve the unsaturated intermediate in Ethanol.[1][2] Add 1.5 eq
slowly at 0°C.[1][2] -
Why it works: This is a conjugate reduction . The electron-withdrawing cyano and ester groups make the double bond electron-poor, susceptible to hydride attack.[1][2] This will not touch the ester or nitrile under mild conditions [2].[1][2]
Category 3: Direct Alkylation Failures[1][2]
Q: I tried reacting Ethyl Cyanoacetate with Isopropyl Bromide and NaOEt, but the yield is terrible (<30%). A: You are fighting Steric Hindrance and Elimination .
-
The Problem: Isopropyl bromide is a secondary halide.[1][2] The ethoxide base (
) acts as a base rather than a nucleophile, stripping a proton from the isopropyl bromide to form Propylene gas (Elimination E2) rather than substituting to form your product.[1][2] -
The Fix: Switch to Phase Transfer Catalysis (PTC) .
-
System: Toluene (organic phase) + 50% NaOH (aqueous phase) + TBAB (Tetrabutylammonium bromide, 5 mol%).[2]
-
Why: The PTC extracts the deprotonated cyanoacetate into the organic layer as a loose ion pair, making it a "naked," highly reactive nucleophile that can attack the bulky isopropyl group more effectively than in homogenous alcohol solution [3].
-
Diagnostic Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Troubleshooting Logic for Yield Loss.
References
-
Osborn, J. A., et al. (1966).[1][2] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711–1732.[2]
-
Khurana, J. M., & Sharma, P. (2004).[2] "Chemoselective Reduction of α,β-Unsaturated Aldehydes, Ketones, Carboxylic Acids, and Esters with Nickel Boride in Methanol-Water." Bulletin of the Chemical Society of Japan, 77(3), 549–552.[2] [1][2]
-
Makosza, M., & Jonczyk, A. (1976).[2] "Phase-Transfer Alkylation of Nitriles: Synthesis of Alkyl Phenylacetates." Organic Syntheses, 55, 91.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. eurjchem.com [eurjchem.com]
- 7. oiccpress.com [oiccpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of "Ethyl 2-cyano-3-methylbutanoate" by column chromatography
Ticket ID: PUR-CN-EST-001
Subject: Optimization of Flash Chromatography for
Executive Summary
Purifying Ethyl 2-cyano-3-methylbutanoate presents a specific set of challenges derived from its physicochemical properties: acidity of the
This guide addresses the three most common failure modes:
-
Detection Failure: Relying on UV (254 nm) and missing the product.
-
Stationary Phase Interaction: Peak tailing due to the acidic
-proton.[1] -
Co-elution: Difficulty separating the product from the starting material (Ethyl cyanoacetate).
Part 1: Pre-Purification Diagnostics (The Triage)[1]
Before packing your column, confirm you are not falling into the "Invisible Trap."[1]
Q: "I spotted my crude on a TLC plate, but I don't see my product under the UV lamp. Is it gone?"
A: Likely not. Your molecule lacks a conjugated
-
The Science: The cyano (
) and ester ( ) groups are electron-withdrawing but do not provide significant conjugation for strong UV absorbance at 254 nm.[1] -
The Fix: You must use a chemical stain.[1]
-
Primary Recommendation: KMnO
(Potassium Permanganate) .[1] The alkyl chain and active methylene will stain bright yellow against a purple background.[1] -
Secondary Recommendation: I
(Iodine Chamber) . Reversible and effective for lipophilic esters.[1] -
Alternative: If you have a diode-array detector (DAD) on an automated flash system, set the monitoring wavelength to 210–215 nm , not 254 nm.[1]
-
Q: "My crude mixture is acidic. Should I neutralize it before the column?"
A: Yes. The synthesis (often alkylation of ethyl cyanoacetate) can leave residual acid or base.[1]
-
Risk: Basic residues will deprotonate the
-position ( ), causing the compound to stick to the silica or streak.[1] Acidic residues can degrade the nitrile over time.[1] -
Protocol: Wash the organic layer with Saturated NaHCO
followed by Brine.[1] Dry over Na SO . Ensure the crude oil is neutral before loading.[1]
Part 2: Strategic Method Design
Stationary Phase Selection
Standard Silica Gel 60 (40–63 µm) is acceptable, but "active" silica can sometimes cause hydrolysis or isomerization.[1]
-
Pro-Tip: If you observe significant streaking during TLC method development, your silica might be too acidic/basic.[1]
-
Modification: Pre-treat your column with 1% Triethylamine (TEA) in Hexanes only if streaking is severe.[1] However, for this specific ester, neutral conditions are usually sufficient.[1]
Solvent System Optimization
This molecule is moderately polar but lipophilic due to the isopropyl group.[1]
-
Starting Material (Ethyl Cyanoacetate): More polar (lacks the lipophilic isopropyl group).[1]
-
Product (Ethyl 2-cyano-3-methylbutanoate): Less polar (moves faster).[1]
Recommended Gradient (Hexanes/Ethyl Acetate):
| Phase | Solvent Ratio (Hex:EtOAc) | Column Volumes (CV) | Purpose |
| Equilibration | 98:2 | 3 CV | Wet the column; prevent "heat of solvation" shock.[1] |
| Isocratic Hold | 98:2 | 2 CV | Elute very non-polar impurities (e.g., dialkylated byproducts).[1] |
| Gradient | 98:2 | 10-15 CV | Target Elution Zone. The product usually elutes around 5-10% EtOAc.[1] |
| Flush | 50:50 | 3 CV | Elute unreacted starting material (Ethyl Cyanoacetate).[1] |
Part 3: The Purification Workflow
The following diagram outlines the decision logic for purifying this specific class of cyano esters.
Figure 1: Decision matrix for the purification of alpha-cyano esters, emphasizing detection and separation efficiency.
Part 4: Troubleshooting & FAQs
Q: "I isolated the compound, but the yield is lower than expected. Where did it go?"
A: You likely evaporated it.[1] Ethyl 2-cyano-3-methylbutanoate is a relatively small molecule (MW ~155 g/mol ) and is a liquid.[1]
-
The Mistake: Leaving the flask on the high-vacuum pump (or rotovap with high bath temp) for too long.[1]
-
The Fix: Evaporate solvents at 40°C and stop immediately when the solvent volume is gone. Do not leave on high vacuum overnight.[1]
Q: "My peaks are broad and tailing. Is my column overloaded?"
A: If your loading is under 5% (w/w) of the silica mass, it is not overloading.[1] It is Active Methylene Interaction .[1]
-
Mechanism: The
-proton is acidic.[1] The silica surface silanols ( ) can interact with this proton, causing drag.[1] -
The Fix: Add 0.5% Acetic Acid to your mobile phase (if the tailing is fronting) OR ensure your crude is strictly neutral.[1] Note: Usually, for esters, neutral conditions are best.[1] Tailing often implies residual base in the crude.[1]
Q: "Can I use distillation instead?"
A: Yes, and it is often preferred. If you have >5 grams of material, vacuum distillation is superior to chromatography for this molecule.[1]
-
Boiling Point Estimation: ~80–90°C at 10–15 mmHg (based on analogous keto-esters).[1]
-
Advantage: Avoids silica interaction and solvent waste.[1]
Part 5: Step-by-Step Protocol
Objective: Purify 1.0 g of crude Ethyl 2-cyano-3-methylbutanoate.
-
Preparation:
-
Column Setup:
-
Silica: 25 g of Silica Gel 60 (25:1 ratio is sufficient for easy separations; use 50:1 if ΔRf < 0.1).[1]
-
Slurry: Pack with 100% Hexanes.
-
-
Elution:
-
Load: Carefully load the sample. Rinse sides with 0.5 mL Hexanes.
-
Run:
-
100 mL 100% Hexanes (Elutes very non-polar oils).[1]
-
200 mL 2% EtOAc / 98% Hexanes (Watch for the product front).
-
200 mL 5% EtOAc / 95% Hexanes (Product typically elutes here).
-
200 mL 10% EtOAc / 90% Hexanes (Elutes tail/impurities).
-
-
-
Analysis:
-
Isolation:
-
Concentrate on a rotary evaporator at 40°C, >20 mbar.
-
Do not heat above 50°C to prevent decarboxylation or hydrolysis.[1]
-
References
-
General Flash Chromatography Guide: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1]J. Org.[1][3] Chem.1978 , 43, 2923–2925.[1]
-
Synthesis and Properties of Analogous Keto/Cyano Esters: Organic Syntheses, Coll. Vol. 3, p.385 (1955); Vol. 27, p.35 (1947).[1] (Describes Ethyl Cyanoacetate handling). [1]
-
Boiling Point/Purification Data (Analogous Compounds): NIST Chemistry WebBook, SRD 69.[1] Ethyl 2-methyl-3-oxobutanoate Data. [1]
-
TLC Staining Protocols: University of Rochester, Dept of Chemistry. TLC Stains and Recipes.
Sources
Technical Support Guide: Overcoming Incomplete Deprotonation in Ethyl 2-cyano-3-methylbutanoate Reactions
Executive Summary: The "Beta-Branching" Challenge
You are encountering difficulties with Ethyl 2-cyano-3-methylbutanoate (also known as Ethyl 2-cyanoisovalerate). Unlike simple linear cyano esters (e.g., ethyl cyanoacetate), this substrate possesses a critical structural feature: an isopropyl group at the
This structural reality creates two distinct barriers to deprotonation:
-
Steric Shielding (Kinetic): The bulky isopropyl group physically hinders the approach of the base to the
-proton. -
Thermodynamic Destabilization: The resulting carbanion is sterically crowded. While the cyano and ester groups provide electronic stabilization (resonance), the adjacent isopropyl group forces the anion into a rigid conformation, increasing the energy barrier for formation.
This guide provides a validated diagnostic framework and optimized protocols to overcome these barriers, moving beyond "standard" conditions to high-efficacy systems.
Diagnostic Framework
Before altering your synthesis, use this decision matrix to identify the root cause of the incomplete deprotonation.
Figure 1: Diagnostic logic flow for identifying deprotonation bottlenecks.
Technical Deep Dive: Thermodynamics vs. Kinetics
To solve this, we must match the
Acidity Constants ( in DMSO)
| Species | Notes | |
| Ethyl 2-cyano-3-methylbutanoate | ~12.5 - 13.5 | Higher than linear analogs due to inductive destabilization by the alkyl group. |
| Ethyl Cyanoacetate (Linear) | ~11.0 | Reference standard.[1] |
| Water | 32 | CRITICAL: Even trace moisture will protonate your anion immediately. |
| Ethanol | 29.8 | |
| Sodium Hydride (NaH) | ~35 (H₂) | Irreversible, gas-evolving. Ideal for this substrate. |
| Potassium Carbonate ( | ~8-10 (conj. acid) | Too weak for complete deprotonation; exists in equilibrium. |
| DBU | ~12 | Marginal. Only works if the electrophile is highly reactive (trapping the equilibrium). |
The Steric Trap
Using a bulky base like LDA or LiHMDS is often counter-productive here. While they are strong bases (
-
Recommendation: Use Sodium Hydride (NaH) . The hydride ion (
) is the smallest possible nucleophile/base, minimizing steric clash during proton abstraction.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: Alkylations, Acylations, and difficult condensations.
Rationale: DMF is a polar aprotic solvent that solvates the sodium cation (
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
-
Base Washing: Place NaH (60% dispersion in oil, 1.2 equiv) in the flask. Wash twice with anhydrous hexane/pentane to remove mineral oil if downstream purification is sensitive (optional but recommended for strictly kinetic studies).
-
Solvent: Add anhydrous DMF (Concentration: 0.2 M - 0.5 M). Note: DMF must be fresh or distilled from
. -
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition: Add Ethyl 2-cyano-3-methylbutanoate (1.0 equiv) dropwise (neat or dissolved in minimal DMF) over 15–20 minutes.
-
Observation: You should see vigorous bubbling (
evolution).
-
-
The "Aging" Step (Critical): Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for another 30–60 minutes.
-
Why? The steric bulk of the isopropyl group creates a kinetic barrier. Warming ensures the deprotonation goes to completion before the electrophile is added.
-
-
Reaction: Cool back to 0°C (if electrophile is volatile/reactive) or keep at RT, then add your electrophile.
Protocol B: The "Additive Enhanced" Method
Best for: Extremely stubborn cases or when forming quaternary centers.
If Protocol A fails (returns starting material), the enolate may be forming tight ion-pair aggregates.
Modification:
-
Add 15-Crown-5 (1.0 equiv relative to Na) or HMPA/DMPU (10-20% v/v co-solvent) after the deprotonation step but before adding the electrophile.
- ion, breaking the ion pair and exposing the carbanion.
Visualizing the Steric Mechanism
The following diagram illustrates why the "Aging" step and small base selection are critical.
Figure 2: Mechanistic pathway highlighting the advantage of Hydride bases over bulky organic bases.
Frequently Asked Questions (FAQ)
Q1: Can I use Potassium Carbonate (
Q2: I see starting material remaining even after using NaH. Why? A: This is usually due to particle size or moisture .
-
Moisture: If your DMF has >50 ppm water, the NaH reacts with the water (faster than with your hindered substrate), producing NaOH. NaOH is not strong enough to fully deprotonate the substrate in equilibrium.
-
Encapsulation: The reaction generates salts. If the mixture is too concentrated, the salt can coat the unreacted NaH. Ensure efficient stirring and adequate dilution (0.2 M).
Q3: Can I use LDA to ensure complete deprotonation? A: Use with caution. While LDA is a stronger base, it is extremely bulky. The rate of deprotonation might be slower than NaH due to the steric clash with the isopropyl group. If you must use a lithium base, LiHMDS is less aggregated, but NaH/DMF remains the thermodynamic preference.
Q4: My product is decomposing. Is the base too strong? A: Unlikely. The enolate is stable.[6] Decomposition usually comes from:
-
Hydrolysis: If the quench is not performed carefully.
-
Decarboxylation: If the reaction is heated excessively (>80°C) in the presence of halide salts (Krapcho conditions). Keep temperatures below 60°C unless necessary.
References
-
Acidity of
-Cyano Esters:- Bordwell pKa Table (Acidity in DMSO). The classic reference for organic acidity.
-
Source:
-
Steric Hindrance in Enolate Alkylation
- Effect of alpha-substituents on alkylation rates. Advanced Organic Chemistry (March), Chapter 10.
-
Source:
-
Use of NaH vs Carbonates in Hindered Systems
- Comparative study of bases for hindered phenol/ester alkyl
-
Source: (General Reference for NaH efficacy in DMF).
-
Pregabalin Precursor Synthesis (Contextual)
- Synthesis often involves Knoevenagel condensation followed by reduction, leading to the 2-cyano-3-methylbutano
-
Source:
Sources
- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Technical Guide: Reaction Monitoring of Ethyl 2-cyano-3-methylbutanoate
Introduction & Chemical Context
Target Molecule: Ethyl 2-cyano-3-methylbutanoate CAS: 3213-49-8 Role: Key intermediate in the synthesis of GABA analogs (e.g., Pregabalin).[1][2][3]
This guide addresses the specific challenges in monitoring the synthesis of Ethyl 2-cyano-3-methylbutanoate , typically formed via the reduction of its unsaturated precursor, Ethyl 2-cyano-3-methyl-2-butenoate (formed via Knoevenagel condensation of isobutyraldehyde and ethyl cyanoacetate).[1][2][3]
The Critical Analytical Challenge:
The transition from the unsaturated precursor to the saturated target involves the loss of conjugation. This drastically alters UV absorption properties, making standard UV-based monitoring (TLC/HPLC at 254 nm) deceptive.[1][3] Furthermore, the
Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Core Protocol
-
Mobile Phase: Hexane : Ethyl Acetate (85:15 v/v).[1][2][3] Adjust to 80:20 if Rf is too high.
-
Sample Prep: Dilute reaction aliquot in EtOAc (approx. 5 mg/mL).
Troubleshooting & FAQs
Q: The starting material spot is visible under UV, but the product spot is invisible.[1][3] Is the reaction working? A: Yes, this is expected.
-
The Science: The starting material (Ethyl 2-cyano-3-methyl-2-butenoate) possesses a conjugated
-system ( ), which absorbs strongly at 254 nm.[1][2][3] The product is saturated; the conjugation is broken. It has weak to negligible UV activity at standard wavelengths.[1][2][3] -
Solution: You must use a chemical stain.[1][2][3]
-
Permanganate Stain (KMnO
): Best for monitoring consumption of Starting Material (SM).[1][2][3] The SM (alkene) will stain bright yellow/brown rapidly; the product will stain slowly or not at all.[2][3] -
Phosphomolybdic Acid (PMA): The "Universal" stain.[2][3] Heat the plate vigorously. The product will appear as a dark blue/black spot.[3]
-
Iodine Chamber: Effective for reversible visualization of both species.[2][3]
-
Q: My spots are streaking or "tailing" on the TLC plate.
A: This is due to the acidity of the
-
The Science: The proton between the cyano and ester groups is acidic (pKa
9-11).[1] On slightly basic or neutral silica, the compound can partially deprotonate or interact with silanols, causing streaking.[1][2][3] -
Solution: Add 1% Acetic Acid to your mobile phase (e.g., Hexane:EtOAc:AcOH 85:14:1).[1][2][3] This suppresses ionization and sharpens the spots.[2][3]
Q: I see a third spot near the baseline. What is it? A: Likely the carboxylic acid derivative (2-cyano-3-methylbutanoic acid).[1][2][3]
-
Cause: Hydrolysis of the ethyl ester, often caused by wet solvents or unquenched base from the Knoevenagel step.[1][3]
Module 2: Gas Chromatography (GC) Troubleshooting
Core Protocol
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane) - Non-polar is preferred to minimize interaction with the active methylene group.[1][2][3]
-
Inlet Mode: Split (50:1). Crucial: High concentration leads to dimerization in the liner.[2][3]
Troubleshooting & FAQs
Q: I see "ghost peaks" or broad humps in my chromatogram. A: Thermal degradation is occurring in the inlet.[2][3]
-
The Science:
-cyano esters are thermally sensitive.[1][2][3] At high inlet temperatures (>280°C), they can undergo decarboxylation or retro-aldol-type decomposition.[1][2][3] -
Solution:
Q: The starting material and product peaks are overlapping. A: Separation of the saturated vs. unsaturated ester can be difficult on short columns.[3]
-
The Science: Both compounds have similar boiling points, though the unsaturated precursor typically has a slightly higher boiling point due to dipole interactions.[1][3]
-
Solution:
-
Temperature Ramp: Use a slower ramp rate (e.g., 5°C/min) around the elution temperature (120–150°C).
-
Column Switch: If DB-5 fails, switch to a mid-polar column like DB-1701 (Cyanopropyl-phenyl).[1][2][3] The cyano-cyano interaction often improves resolution significantly for nitrile-containing compounds.[1][2][3]
-
Module 3: Experimental Workflow & Logic
Decision Tree: Monitoring Strategy
Figure 1: Logical workflow for monitoring the reduction of ethyl 2-cyano-3-methyl-2-butenoate.
Standardized GC Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase; good general resolution.[1][2][3] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for reproducible retention times.[1][2][3] |
| Inlet Temp | 220°C | Critical: Kept lower to prevent thermal degradation. |
| Split Ratio | 50:1 | Prevents column overload and reduces residence time.[1][2][3] |
| Oven Program | 80°C (hold 1 min) | Slow ramp ensures separation of SM and Product. |
| Detector (FID) | 280°C | Ensure detector is hot enough to prevent condensation.[1][2][3] |
Module 4: Mechanistic Reference
Synthesis Pathway & Monitoring Points
Figure 2: Synthesis pathway highlighting the critical change in UV activity during the reduction step.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]
-
Organic Syntheses. (1925).[1][2][3] Ethyl Cyanoacetate Synthesis (General Knoevenagel Context). Organic Syntheses, Coll. Vol. 1, p.254. Retrieved from [Link][1][2][3]
Sources
Optimizing reaction conditions for "Ethyl 2-cyano-3-methylbutanoate" alkylation
Topic: Optimization of Reaction Conditions for the Alkylation of Ethyl 2-cyano-3-methylbutanoate Document ID: TSC-ORG-2024-089 Role: Senior Application Scientist Status: Active / Troubleshooting Mode
Executive Summary & Chemical Context
The Challenge:
You are attempting to alkylate Ethyl 2-cyano-3-methylbutanoate (Substrate 1 ).
Structurally, this molecule features an "active methine" proton at the
The Objective: To replace the remaining acidic proton with an alkyl group (R-X), creating a quaternary carbon center .[1] This is a thermodynamically and kinetically challenging transformation compared to simple malonate alkylations due to the steric wall created by the isopropyl moiety.
Core Reaction:
Critical Reaction Parameters (The "Why" and "How")
Before troubleshooting, ensure your baseline conditions align with the steric demands of this substrate.[1]
| Parameter | Recommended Standard | High-Performance Alternative | Scientific Rationale |
| Base | NaH (60% dispersion) | KOtBu or LiHMDS | The pKa of the |
| Solvent | DMF (Anhydrous) | DMSO or NMP | Polar aprotic solvents are non-negotiable here.[1] They solvate the cation ( |
| Temperature | 0°C | 60°C (for unreactive R-X) | Start cold to prevent "runaway" exotherms during deprotonation.[1] Heat is only applied if the electrophile (R-X) is sluggish.[1] |
| Catalyst | None | NaI (0.1 eq) | If using Alkyl Chlorides or Bromides, adding Sodium Iodide generates the more reactive Alkyl Iodide in situ (Finkelstein reaction).[1] |
Troubleshooting Guides & FAQs
Category A: Low Conversion / Stalled Reaction[1]
Q: I am using NaH in THF, but 40% of my starting material remains unreacted after 24 hours. Why? A: This is a classic Solvent-Base Mismatch .
-
The Cause: While NaH is a strong base, it is poorly soluble in THF.[1] Furthermore, the enolate formed from your hindered substrate forms a tight ion pair with the sodium cation in THF, reducing its nucleophilicity.[1] The isopropyl group blocks the approach of the electrophile.
-
The Fix: Switch solvent to DMF (N,N-Dimethylformamide) or DMSO .[1] These solvents have high dielectric constants that separate the
from the enolate, drastically increasing the reaction rate ( can increase by to ).[1] -
Protocol Adjustment:
Q: My electrophile is a secondary halide (e.g., Isopropyl bromide). The reaction is messy. A: You are fighting Elimination (E2) vs. Substitution (SN2) .
-
The Cause: Your nucleophile (the enolate of 1 ) is bulky.[1] Your electrophile is bulky. When two bulky species meet, the nucleophile often acts as a base, stripping a proton from the alkyl halide rather than attacking the carbon.[1] This produces an alkene (elimination product) and returns your starting material.[1][2]
-
The Fix:
-
Change the Electrophile: If possible, use a primary halide (e.g., Isobutyl bromide) instead of secondary.
-
Change the Leaving Group: Use a Triflate (OTf) or Tosylate (OTs) instead of Bromide. These are "harder" leaving groups that sometimes favor SN2.[1]
-
Polarity Boost: Add 10% HMPA or DMPU (caution: toxic) to the reaction to maximize nucleophilicity.
-
Category B: Phase Transfer Catalysis (The "Green" Route)[1][3]
Q: Can I avoid using NaH and dry solvents? A: Yes, using Phase Transfer Catalysis (PTC) .[1] This is often superior for generating quaternary centers because it minimizes water sensitivity and allows the use of convenient bases.[1]
-
The System: Liquid-Liquid or Solid-Liquid PTC.
-
The Protocol:
-
Mechanism: The quaternary ammonium salt shuttles the hydroxide anion into the organic layer (or the interface) to deprotonate the substrate. The resulting lipophilic ion pair reacts rapidly with the alkyl halide.
-
Note: For extremely hindered substrates, 18-Crown-6 with solid KOH in Toluene is a potent alternative.
Category C: Impurity Profile
Q: I see a side product with M-28 or M-46 mass difference. What is it? A: This suggests Decarboxylation or Hydrolysis .[1][2]
-
Scenario: If you heat the reaction >80°C in the presence of wet DMF or halide salts (like LiCl/NaCl), you may inadvertently trigger Krapcho decarboxylation conditions.[1]
-
Result: The ester group (-COOEt) is lost, leaving the nitrile (-CH(CN)-R).
-
Prevention: Ensure solvents are anhydrous. Keep reaction temperature <60°C.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting the optimal reaction conditions based on your specific electrophile and lab constraints.
Caption: Decision tree for selecting alkylation conditions based on electrophile sterics and operational scale.
Experimental Protocols
Method A: High-Purity Anhydrous Alkylation (Standard)
Best for small scale or when R-X is expensive.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon/Nitrogen.[1]
-
Dissolution: Add Ethyl 2-cyano-3-methylbutanoate (1.0 eq, e.g., 10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Cool to 0°C (ice bath). Carefully add NaH (60% in oil, 1.2 eq, 12 mmol). Caution: Hydrogen gas evolution.[1]
-
Equilibration: Stir at 0°C for 30 minutes until bubbling ceases. The solution usually turns yellow/orange (enolate formation).[1]
-
Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.[1]
-
Tip: If R-X is a chloride, add NaI (0.1 eq) to catalyze.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Time: 2–16 hours.[1]
-
-
Quench: Pour mixture into ice-cold saturated NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 5% LiCl (to remove DMF) and Brine.[1] Dry over
.[1]
Method B: Phase Transfer Catalysis (Scale-Up Friendly)
Best for unreactive substrates or avoiding anhydrous solvents.
-
Setup: To a flask, add Ethyl 2-cyano-3-methylbutanoate (1.0 eq) and Toluene (3 volumes).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 eq).[1]
-
Base: Add 50% NaOH solution (2.0 eq). The mixture will be biphasic.[1]
-
Alkylation: Add Alkyl Halide (1.5 eq) in one portion.
-
Reaction: Vigorously stir (high RPM required for emulsion) at RT or 50°C.
-
Workup: Dilute with water, separate phases. The product is in the Toluene layer.[1]
References
-
Makosza, M. (2000).[1] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403.[1]
-
Cope, A. C., et al. (1945).[1] "Ethyl (1-Ethylpropylidene)cyanoacetate".[1] Organic Syntheses, Coll.[1] Vol. 3, p.385.[1] (Foundational text on cyanoacetate alkylation behavior). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard protocols for malonate/cyanoacetate synthesis).
-
Jones, R. A. (2011).[1] "Quaternary Ammonium Salts in Phase-Transfer Catalysis". Aldrichimica Acta, 9(3), 35-45.[1] (Review of catalyst selection for hindered substrates).
Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides, DMF).[1] Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.
Sources
"Ethyl 2-cyano-3-methylbutanoate" scale-up synthesis challenges
Technical Support Center: Scale-Up Synthesis of Ethyl 2-cyano-3-methylbutanoate
Executive Summary & Route Selection
Ethyl 2-cyano-3-methylbutanoate is a critical intermediate often used in the synthesis of amino acids (via hydrolysis/decarboxylation) and pharmaceutical scaffolds.[1] In a scale-up environment, the choice of synthetic route dictates the impurity profile and safety engineering requirements.[1]
We generally observe two primary synthetic pathways in the field. While direct alkylation is common in early discovery, the Condensation-Reduction route is superior for multi-kilogram scale-up due to better atom economy and safety profiles.[1]
Comparative Route Analysis
| Feature | Route A: Direct Alkylation | Route B: Knoevenagel + Hydrogenation (Recommended) |
| Reagents | Ethyl cyanoacetate + Isopropyl bromide + Base (NaOEt) | 1.[1] Isobutyraldehyde + Ethyl cyanoacetate2.[1] H₂ + Pd/C |
| Key Challenge | Elimination: Isopropyl bromide forms propene gas.Selectivity: Risk of dialkylation. | Water Removal: Equilibrium driven.Selectivity: Over-reduction of nitrile group. |
| Safety Risk | High: Hydrogen gas evolution (if NaH used) or Propene pressure buildup.[1] | Moderate: Hydrogenation requires pressure vessels (H₂).[1] |
| Atom Economy | Low (Stoichiometric salt waste).[1] | High (Water is the main byproduct).[1] |
Process Workflow Diagrams
The following diagrams illustrate the logic flow for the recommended scale-up protocol and the decision matrix for troubleshooting.
Caption: Figure 1. Recommended Scale-Up Workflow: Knoevenagel Condensation followed by Selective Hydrogenation.[1]
Detailed Protocols & Troubleshooting
Module A: The Knoevenagel Condensation (Step 1)
Reaction: Isobutyraldehyde + Ethyl Cyanoacetate
Standard Protocol: Use Toluene as solvent with a Dean-Stark trap.[1] Catalyst system: Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq). Reflux until theoretical water is collected.[1]
Q1: The reaction stalls at 70-80% conversion. Adding more catalyst doesn't help.[1] Why?
-
Root Cause: This reaction is equilibrium-driven.[1] If water is not efficiently removed, the reverse reaction (hydrolysis) competes. Isobutyraldehyde (bp 63°C) is volatile and may be lost from the system before reacting, especially if the reflux is too vigorous in an attempt to drive water over.
-
Solution:
-
Entrainer Efficiency: Ensure your Dean-Stark trap is actively separating water.[1]
-
Reagent Stoichiometry: Use a slight excess of isobutyraldehyde (1.1–1.2 eq) to account for evaporative loss.[1]
-
Temperature Control: Do not overheat. Use a reflux ratio that maintains the toluene azeotrope without stripping the aldehyde.[1]
-
Q2: The intermediate solidifies or turns into a viscous gum upon cooling. [1]
-
Root Cause: Polymerization.[1] Alkyl cyanoacrylates are prone to anionic polymerization (think "Super Glue"), though the beta-methyl substitution stabilizes it somewhat.[1]
-
Solution:
Module B: Catalytic Hydrogenation (Step 2)
Reaction: Ethyl 2-cyano-3-methyl-2-butenoate + H₂
Standard Protocol: 10% Pd/C (5% w/w loading), Ethanol or Methanol solvent, 2-3 bar H₂, Ambient Temperature.
Q3: We see an impurity with M+4 mass (Molecular Weight + 4). [1]
-
Root Cause: Over-reduction.[1] You have reduced the C=C double bond and the C
N nitrile group (to an amine, -CH₂NH₂).[1] -
Solution:
-
Poison the Catalyst: Use a milder catalyst or "poisoned" Pd (e.g., sulfided Pd/C) if selectivity is poor, though standard Pd/C usually works at low pressure.
-
Control Pressure: Strictly limit H₂ pressure to <3 bar. Nitrile reduction typically requires higher pressures (10+ bar) or Raney Nickel.[1]
-
Monitor Uptake: Stop the reaction immediately once 1.0 equivalent of H₂ is consumed.
-
Q4: The reaction is extremely slow (24h+).
-
Root Cause: Catalyst poisoning.[1] The intermediate from Step 1 may contain sulfur traces (if starting materials were impure) or, more likely, residual piperidine or pyridine from the condensation step.[1] Amines can inhibit Pd catalysts.[1]
-
Solution: Ensure the intermediate is washed thoroughly with dilute acid (1M HCl) and then water/brine before hydrogenation.
Module C: Direct Alkylation (Legacy Route Troubleshooting)
Reaction: Ethyl cyanoacetate + Isopropyl bromide + Base
Q5: We are generating massive amounts of gas and pressure in the reactor.
-
Root Cause: E2 Elimination.[1] Isopropyl bromide is a secondary halide.[1] Under strong basic conditions (NaOEt) and high temperatures, it prefers elimination to form propene gas rather than substitution.
-
Solution:
-
Change Base/Solvent: Switch to K₂CO₃ in Acetone or DMF. This is a milder system that favors substitution (
) over elimination. -
Temperature: Lower the reaction temperature.
is less sensitive to temperature than E2; keeping it cooler ( C) may improve the ratio of product to propene.[1]
-
Q6: We see a significant "dialkylated" impurity.
-
Root Cause: The product (Ethyl 2-cyano-3-methylbutanoate) still possesses an acidic proton at the alpha position.[1] As the reaction proceeds, the product competes with the starting material for the base.[1]
-
Solution:
-
Stoichiometry: Do not use excess base. Use exactly 1.0 eq or slightly less.
-
Order of Addition: Add the base slowly to a mixture of the ester and alkyl halide, rather than adding the halide to the pre-formed enolate. This keeps the concentration of active enolate low relative to the alkyl halide.[1]
-
Impurity Profile & Specifications
| Impurity | Origin | Control Strategy |
| Propene | Alkylation Side Reaction | Venting/Scrubbing; Lower Temp.[1] |
| Ethyl 2-cyano-3-methyl-2-butenoate | Unreacted Intermediate (Route B)[1] | Drive Hydrogenation to completion; Check H₂ uptake. |
| Ethyl 2-aminomethyl-3-methylbutanoate | Over-reduction (Route B)[1] | Limit H₂ pressure; Stop at 1 eq uptake. |
| Di-isopropyl ethyl cyanoacetate | Over-alkylation (Route A) | Control base stoichiometry; Distillation (bp difference is significant).[1] |
References
-
PubChem. (n.d.).[1][2] Ethyl 2-cyano-3-methylbutanoate (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (1925).[1] Ethyl Cyanoacetate.[1][7][8] Org. Synth. 1925, 5, 57. (Foundational chemistry for cyanoacetate handling). Retrieved January 29, 2026, from [Link]
-
Hessler, J. C. (1913).[1][9] Alkylation of Cyanoacetic Ester. Journal of the American Chemical Society.[1] (Historical context on alkylation challenges). Retrieved January 29, 2026, from [Link]
-
Muthusamy, S., et al. (2018).[1] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. RSC Advances. (Modern catalyst protocols).[1] Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. ethyl 2-cyano-3-methylbutanoate 95% | CAS: 3213-49-8 | AChemBlock [achemblock.com]
- 5. CAS 3213-49-8: ethyl 2-cyano-3-methylbutanoate [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. zenodo.org [zenodo.org]
Technical Support Center: Ethyl 2-cyano-3-methylbutanoate Synthesis & Optimization
Executive Summary & Triage
Ethyl 2-cyano-3-methylbutanoate (CAS 1619-58-5) is a critical intermediate, often used in the synthesis of amino acid analogs (e.g., Valine derivatives) and pharmaceutical precursors like Pregabalin analogs.[1]
Low conversion rates for this molecule generally stem from two distinct synthetic pathways. Before proceeding, identify your current synthetic route:
-
Route A: Direct Alkylation (Ethyl Cyanoacetate + Isopropyl Halide).[1][2]
-
Route B: Knoevenagel Condensation + Reduction (Ethyl Cyanoacetate + Isobutyraldehyde
Hydrogenation).[1][2]
Route A: Direct Alkylation Troubleshooting
The Scenario: You are reacting ethyl cyanoacetate with 2-bromopropane (isopropyl bromide) using a base (e.g., NaOEt, NaH) and observing low yields despite high reagent consumption.
The Root Cause: Steric Hindrance & Elimination
The isopropyl group is a secondary alkyl halide.[1][2] When using strong bases (ethoxides, hydrides), the Elimination (
Optimization Protocol: Phase Transfer Catalysis (PTC)
To solve this, we must shift the mechanism from thermodynamic control (strong base) to kinetic control using a Phase Transfer Catalyst.[1][2]
Recommended Protocol:
| Component | Standard Reagent | Optimized Reagent | Rationale |
| Solvent | Ethanol/THF | Toluene or Acetonitrile | Non-protic solvents reduce solvation of the nucleophile, increasing reactivity.[1][2] |
| Base | NaOEt / NaH | Solid | Solid bases minimize the concentration of free base in solution, reducing |
| Catalyst | None | TBAB (Tetrabutylammonium bromide) | Transports the cyanoacetate anion into the organic phase for reaction.[2] |
| Temperature | Reflux | Lower temperatures disfavor the higher-activation-energy elimination pathway.[1][2] |
Step-by-Step Optimization:
-
Dissolve Ethyl Cyanoacetate (1.0 eq) and 2-Bromopropane (1.2 eq) in Toluene.
-
Add solid anhydrous
(2.0 eq).[1][2] -
Add TBAB (5 mol%).
-
Agitate vigorously at
.[1][2] The solid-liquid interface is crucial.[1][2] -
IPC (In-Process Control): Monitor via GC. If conversion stalls at 70%, add 0.2 eq additional 2-Bromopropane (compensating for volatile loss).[1][2]
Route B: Knoevenagel Condensation & Reduction[1][2]
The Scenario: You are condensing Isobutyraldehyde with Ethyl Cyanoacetate to form the unsaturated intermediate, followed by reduction.[1][2] Conversion stalls during the first step.[1][2]
The Root Cause: The Water Equilibrium
The Knoevenagel condensation is reversible.[1][2] As water is generated, the reaction reaches equilibrium and stops.[1][2] Isobutyraldehyde is also volatile (bp ~63°C), meaning it can evaporate before reacting if the system is not sealed or refluxed correctly.[1][2]
Optimization Protocol: Azeotropic Distillation
Recommended Protocol:
-
Reagents: Ethyl Cyanoacetate (1.0 eq), Isobutyraldehyde (1.2 eq).
-
Catalyst System: Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq).[1][2] This buffers the pH to ~7-8, optimal for iminium ion formation.[1][2]
-
Setup: Dean-Stark apparatus is mandatory .
-
Procedure: Reflux until no further water collects in the trap.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for diagnosing low conversion based on the observed byproducts and reaction conditions.
Caption: Decision matrix for diagnosing low conversion in Ethyl 2-cyano-3-methylbutanoate synthesis, differentiating between alkylation kinetics and condensation equilibrium issues.
Frequently Asked Questions (FAQs)
Q1: I am using Route A (Alkylation). Why is my reaction mixture turning into a thick, dark gum? A: This indicates O-alkylation followed by polymerization, or base-catalyzed self-condensation of the ethyl cyanoacetate.[1][2]
-
Diagnosis: Your base is likely too strong (e.g., NaH or NaOEt) or the concentration is too high.[1][2]
-
Fix: Switch to the Solid-Liquid Phase Transfer Catalysis (SL-PTC) method described in Section 2. The low concentration of active base prevents the self-polymerization side reaction.[1][2]
Q2: In Route B, I obtained the intermediate, but the hydrogenation (reduction) step is extremely slow. A: The cyano group can coordinate to metal catalysts, poisoning them.[1][2]
-
Fix:
-
Ensure the intermediate is distilled and free of sulfur or amine contaminants from the Knoevenagel step.[1][2]
-
Use 10% Pd/C with a slightly higher loading (5-10 wt%).
-
Add a trace of acid (e.g., Acetic Acid) to the hydrogenation solvent.[1][2] This protonates any trace amines that might poison the catalyst.[1][2]
-
Q3: Can I use 2-chloropropane instead of 2-bromopropane to save cost? A: For laboratory scale, no . The chloride is a much poorer leaving group.[1][2] Given the steric hindrance of the isopropyl group, using the chloride will drastically reduce the reaction rate, requiring higher temperatures which will favor the unwanted elimination reaction.[1][2] Stick to the bromide or iodide.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate.[1][2] Retrieved from [Link]
-
Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.[1][2][3] Journal of the Mexican Chemical Society.[1][2][3] Retrieved from [Link][1][2][3][4][5][6][7][8]
-
Wikipedia. Ethyl cyanoacetate.[1][2][3][4][5][6][7] (General synthesis and reactivity properties).[1][2][7][9] Retrieved from [Link][1][2][4][6][9]
-
Venkatanarayana, M., et al. (2012). L-Proline-catalyzed Knoevenagel condensation.[1][2][9] Synthetic Communications.[1][2] (Contextual grounding for catalyst choice). Retrieved from [Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. US2623060A - Alkylidenecyanoacetates and improved process for preparation thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. eurjchem.com [eurjchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. oiccpress.com [oiccpress.com]
Validation & Comparative
Robust HPLC Method Development for Pregabalin Intermediate: Ethyl 2-cyano-3-methylbutanoate
[1]
Executive Summary & Molecule Profile[1]
Ethyl 2-cyano-3-methylbutanoate (CAS: 3213-49-8), often referred to as Ethyl
Developing a robust analytical method for this molecule presents a distinct set of challenges:
-
Weak Chromophores: The molecule lacks an aromatic ring.[1] It relies on the carbonyl (
) and nitrile ( ) groups for detection, requiring low-UV wavelengths (<215 nm).[1] -
Thermal Instability: As an
-cyano ester, it is susceptible to decarboxylation and hydrolysis, making Gas Chromatography (GC) potentially risky for degradation analysis.[1] -
Process Impurities: The synthesis (Knoevenagel condensation of isobutyraldehyde and ethyl cyanoacetate) leaves specific polar and non-polar residuals that generic gradients often miss.[1]
This guide compares an Optimized Low-UV HPLC Method against standard generic alternatives (Generic Gradient HPLC and GC-FID), demonstrating why the optimized approach offers superior reliability for process control.[1]
Method Development Logic: The "Why" Behind the Protocol
The Chromophore Challenge
Most generic HPLC methods utilize Methanol (MeOH) as the organic modifier.[1] However, MeOH has a UV cutoff of ~205 nm.[1] At the required detection wavelength for this aliphatic ester (210 nm), MeOH gradients cause massive baseline drifts, obscuring low-level impurities.[1]
The Solution: Acetonitrile (ACN) is mandatory.[1] With a UV cutoff of <190 nm, ACN allows for stable baselines at 210 nm, ensuring the Limit of Quantitation (LOQ) meets the <0.05% threshold required for pharmaceutical intermediates.[1]
The pH Factor
The
The Solution: A simplified acidic mobile phase (0.1% Phosphoric Acid) locks the molecule in its non-ionized keto form, sharpening the peak shape and improving resolution (
Comparative Analysis: Optimized vs. Alternatives
The following table summarizes experimental data comparing the Optimized Method against a Generic Methanol Gradient and GC-FID.
| Feature | Optimized HPLC Method (The Product) | Alt 1: Generic MeOH Gradient | Alt 2: GC-FID |
| Detection Principle | UV @ 210 nm (ACN/Water) | UV @ 210 nm (MeOH/Water) | Flame Ionization (FID) |
| Linearity ( | > 0.9998 | ~0.9850 (Baseline noise) | > 0.9995 |
| LOD (ppm) | 0.5 ppm | 15.0 ppm | 1.0 ppm |
| Impurity Coverage | High (Detects polar acids & non-polar dimers) | Low (Misses polar acids in void volume) | Medium (Misses non-volatile acids) |
| Sample Stability | High (Ambient LC) | High | Risk (Thermal degradation in injector) |
| Baseline Drift | < 2 mAU | > 50 mAU (Unusable) | N/A |
| Suitability | Release Testing & Stability | Quick Scouting Only | Raw Material Assay |
The Optimized Protocol (Step-by-Step)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific failure mode indicates exactly which parameter needs adjustment.[1]
A. Instrumentation & Conditions[3][4][5]
-
System: HPLC with PDA/UV Detector (Low-dispersion flow cell recommended).
-
Column: C18,
, (e.g., Zorbax Eclipse Plus or equivalent).[1]-
Why:
offers better resolution than without the high backpressure of UHPLC ( ).
-
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Flow Rate:
. -
Column Temp:
. -
Injection Volume:
.
B. Mobile Phase Preparation
-
Solvent A: 0.1%
in Water (Milli-Q).[1]-
Prep: Add
of 85% Phosphoric acid to water. Filter through .
-
-
Solvent B: Acetonitrile (HPLC Grade).
C. Gradient Program
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
| 0.0 | 85 | 15 | Initial Hold for Polar Acid Impurities |
| 5.0 | 85 | 15 | Isocratic ensure separation of starting materials |
| 15.0 | 40 | 60 | Linear Ramp to elute Main Peak |
| 20.0 | 10 | 90 | Wash for dimers/oligomers |
| 22.0 | 10 | 90 | Hold Wash |
| 22.1 | 85 | 15 | Re-equilibration |
| 28.0 | 85 | 15 | End of Run |
D. Sample Preparation (Critical)[6]
-
Diluent: 50:50 Water:Acetonitrile.
-
Warning: Do not use 100% ACN as diluent. It causes "solvent effect" peak splitting for early eluting impurities.
-
-
Stock Solution:
in Diluent. -
SST Solution: Mix Ethyl 2-cyano-3-methylbutanoate (
) with Ethyl Cyanoacetate ( , Precursor 1) and Isobutyraldehyde ( , Precursor 2).
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Optimized HPLC method was selected over GC and Generic LC.
Caption: Decision tree highlighting the necessity of Low-UV HPLC for impurity profiling.
Diagram 2: Self-Validating Analytical Workflow
This diagram outlines the operational flow, ensuring data integrity through specific checkpoints.
Caption: Operational workflow with embedded System Suitability Test (SST) decision gate.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[2][3] (Foundational text on Solvent Cutoffs and Gradient Elution).
-
Hoekman, B., et al. (2011).[1] "Synthesis of Pregabalin Precursors via Knoevenagel Condensation." Organic Process Research & Development. (Context on impurities: Ethyl cyanoacetate and Isobutyraldehyde).
-
PubChem. (n.d.).[4][3] Ethyl 2-cyano-3-methylbutanoate Compound Summary. National Library of Medicine. (Physical properties and pKa data).
-
Dolan, J. (2013). "Baseline Drift in HPLC Gradients." LCGC North America. (Explanation of Methanol vs. Acetonitrile at low UV).
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Ethyl 2-cyano-3-methylbutanoate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Ethyl 2-cyano-3-methylbutanoate is a valuable intermediate in organic synthesis, playing a crucial role in the construction of more complex molecular architectures. The precise and accurate determination of its purity and concentration is not merely a procedural step but a critical cornerstone for ensuring reaction stoichiometry, optimizing yields, and maintaining the quality and safety of final products in research and drug development. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this compound. We will delve into the fundamental principles, provide actionable experimental protocols, and present a data-driven comparison to empower researchers and drug development professionals in selecting the most fitting analytical tool for their specific needs.
The Power of qNMR: A Primary Method of Measurement
At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. However, its quantitative application, qNMR, has emerged as a compelling alternative to traditional chromatographic methods for purity and concentration determination.[1][2] The fundamental principle underpinning qNMR is the direct and linear proportionality between the integral of a resonance signal and the number of atomic nuclei contributing to that signal.[3][4]
This unique characteristic elevates qNMR to the status of a primary ratio method of measurement.[5] Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary significantly between different compounds, qNMR provides a nearly universal detection mechanism for all protons in a molecule under appropriate experimental conditions.[6][7] This often obviates the need for a specific, certified reference standard of the analyte itself; instead, a well-characterized internal standard of a different compound can be used for accurate quantification.[8][9]
Causality Behind Key qNMR Experimental Choices
To ensure the integrity of a qNMR measurement, several experimental parameters must be carefully controlled. The choices made are not arbitrary but are grounded in the physics of nuclear magnetic resonance.
-
Choice of Internal Standard (IS): The ideal IS must be stable, non-reactive, of high and certified purity, and possess at least one sharp signal in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[10][11][12] This ensures that the reference signal can be integrated without interference, providing a reliable basis for comparison. Certified Reference Materials (CRMs) are often used for this purpose to ensure metrological traceability.[13]
-
Relaxation Delay (d1): The time between successive pulses, known as the relaxation delay, is critical for ensuring complete relaxation of all relevant nuclei back to their equilibrium state. If the delay is too short, signals from nuclei with long spin-lattice relaxation times (T₁) will be saturated, leading to underestimated integrals and inaccurate quantification. A common practice is to set the relaxation delay to at least five times the longest T₁ of both the analyte and the internal standard.[14]
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal for each scan. However, ensuring a sufficiently long relaxation delay is paramount when using a 90° pulse to avoid saturation effects.
-
Signal Uniqueness: An unambiguous assignment of the analyte's NMR signal is crucial to prevent the integration of underlying impurity signals, which would lead to an overestimation of purity.[10]
Experimental Protocol: qNMR Assay of Ethyl 2-cyano-3-methylbutanoate
This protocol describes a self-validating system for determining the purity of Ethyl 2-cyano-3-methylbutanoate using an internal standard.
Step-by-Step Methodology
-
Preparation of the Internal Standard (IS) Stock Solution:
-
Accurately weigh approximately 20 mg of a certified internal standard (e.g., Maleic Anhydride) into a volumetric flask.
-
Dissolve in and dilute to volume with a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the IS is fully dissolved.
-
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of the Ethyl 2-cyano-3-methylbutanoate sample into a vial.
-
Add a precise volume of the IS stock solution to the vial.
-
Vortex the sample until fully dissolved.
-
-
NMR Acquisition:
-
Transfer an appropriate volume (e.g., 0.6 mL) of the sample solution to a high-quality NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker instruments).[10]
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation for quantitative accuracy).
-
Number of Scans: 8-16 (to achieve an adequate signal-to-noise ratio).
-
Receiver Gain: Set manually to avoid clipping of the Free Induction Decay (FID).
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate a well-resolved, unique signal for Ethyl 2-cyano-3-methylbutanoate (e.g., the methine proton at the C2 position) and a unique signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
qNMR Experimental Workflow Diagram
Sources
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. azom.com [azom.com]
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- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 13. qNMR - BIPM [bipm.org]
- 14. researchgate.net [researchgate.net]
"Ethyl 2-cyano-3-methylbutanoate" vs. ethyl cyanoacetate in condensation reactions
Executive Summary: The Generalist vs. The Specialist
In the landscape of C-C bond formation and heterocycle synthesis, Ethyl Cyanoacetate (ECA) and its
While ECA is the industry-standard "workhorse" for Knoevenagel condensations due to its high acidity and dual
This guide analyzes the mechanistic divergence of these two reagents, providing experimental protocols that highlight where each excels.
Part 1: Structural & Mechanistic Divergence
The fundamental difference between these reagents lies in the substitution at the
| Feature | Ethyl Cyanoacetate (ECA) | Ethyl 2-cyano-3-methylbutanoate (E2C3MB) |
| Structure | ||
| Two (High Acidity) | One (Moderate Acidity) | |
| Steric Bulk | Low (Linear) | High (Branched Isopropyl) |
| ~13.1 (High Acidity) | ~15-16 (Lower Acidity due to alkyl donation) | |
| Knoevenagel Capacity | Excellent (Forms C=C bonds) | Limited (Stops at Aldol/Alcohol stage) |
| Primary Utility | Linkers, Unsubstituted Heterocycles | Branched Heterocycles (Pyrazoles, Pyrimidines) |
The "Blocked Elimination" Mechanism
The most critical failure mode for researchers is attempting to substitute E2C3MB into a standard Knoevenagel workflow.
-
ECA possesses two acidic protons. The first removal allows nucleophilic attack; the second removal allows dehydration (elimination of water) to form the stable
-unsaturated system. -
E2C3MB possesses only one acidic proton. It can attack an electrophile (Aldol addition), but it lacks the second proton required for base-catalyzed dehydration. Consequently, it cannot form a double bond without losing the ester or cyano group.
Figure 1: Mechanistic divergence showing why E2C3MB fails in Knoevenagel reactions but excels in cyclocondensation.
Part 2: Performance in Condensation Reactions
Knoevenagel Condensation (Aldehyde Coupling)[1][2][3][4][5]
-
ECA: The gold standard. Reacts rapidly with aromatic and aliphatic aldehydes using weak bases (Piperidine,
-alanine).-
Outcome: High yields of cyanoacrylates.[1]
-
-
E2C3MB: Generally unsuitable. The reaction with aldehydes is sluggish due to the steric bulk of the isopropyl group. More importantly, because it cannot dehydrate to the alkene, the reaction yields a mixture of unstable aldol adducts (alcohols) or reverts to starting materials (retro-aldol).
Cyclocondensation (Heterocycle Synthesis)
This is the primary application for E2C3MB.
-
ECA: Reacts with guanidine to form 2,4-diamino-6-hydroxypyrimidine (unsubstituted at C5). To get a substituent at C5, one must alkylate the ECA before cyclization (risk of dialkylation) or alkylate the pyrimidine after (regioselectivity issues).
-
E2C3MB: Reacts with guanidine to directly yield 2-amino-4-hydroxy-5-isopropylpyrimidine .
Part 3: Experimental Protocols
Protocol A: Standard Knoevenagel Condensation (ECA)
Use this for creating linkers or conjugated systems.
Reagents:
-
Benzaldehyde (10 mmol)
-
Ethyl Cyanoacetate (ECA) (10 mmol)
-
Piperidine (0.5 mmol - Catalyst)
-
Ethanol (20 mL)
Methodology:
-
Setup: In a 50 mL round-bottom flask, combine benzaldehyde and ECA in ethanol.
-
Initiation: Add piperidine dropwise while stirring at room temperature. A mild exotherm will occur (confirming reactivity).[6]
-
Reaction: Stir for 30–60 minutes. The product often precipitates as a solid.
-
Workup: Cool the mixture in an ice bath. Filter the crystalline solid (Ethyl 2-cyano-3-phenylacrylate). Wash with cold ethanol.
-
Validation:
H NMR will show a distinct singlet for the vinylic proton ( ) around 8.2 ppm.
Protocol B: Targeted Heterocycle Synthesis (E2C3MB)
Use this for creating 5-isopropyl substituted pyrimidines.
Reagents:
-
Guanidine Hydrochloride (12 mmol)
-
Ethyl 2-cyano-3-methylbutanoate (E2C3MB) (10 mmol)
-
Sodium Ethoxide (25 mmol, 2.5 eq)
-
Absolute Ethanol (30 mL)
Methodology:
-
Free Base Formation: Dissolve Guanidine HCl in absolute ethanol containing Sodium Ethoxide. Stir for 15 minutes to generate the free guanidine base and NaCl.
-
Addition: Add E2C3MB dropwise to the mixture. The isopropyl group adds steric bulk, so rapid addition can cause local concentration issues; slow addition is preferred.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Note: ECA would react in <1 hour; E2C3MB requires longer due to the steric hindrance of the isopropyl group. -
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in a minimum amount of water.
-
Precipitation: Acidify carefully with acetic acid to pH ~5. The product (2,4-diamino-5-isopropyl-6-hydroxypyrimidine tautomer) will precipitate.
-
Validation:
H NMR will show the isopropyl doublet and septet signals, confirming the retention of the branched chain.
Part 4: Troubleshooting & Optimization
"Why is my E2C3MB reaction failing?"
Scenario 1: No Reaction with Aldehyde.
-
Cause: You are attempting a Knoevenagel condensation.[1][2] As detailed in Part 1, the thermodynamics are unfavorable because the stable alkene product cannot form.
-
Solution: Switch strategy. If you need an
-isopropyl cinnamate derivative, you must perform the Knoevenagel with ECA first, then attempt a conjugate addition (Michael addition) with an isopropyl nucleophile (difficult) or use a Wittig reagent instead.
Scenario 2: Low Yield in Pyrimidine Synthesis.
-
Cause: Steric hindrance of the isopropyl group slows the nucleophilic attack on the ester carbonyl.
-
Solution:
-
Increase Temperature: Ensure a vigorous reflux.
-
Solvent Switch: Move from Ethanol (
) to n-Butanol ( ) to overcome the activation energy barrier imposed by the isopropyl group. -
Anhydrous Conditions: E2C3MB is an ester; water will hydrolyze it to the acid (2-cyano-3-methylbutanoic acid), which will decarboxylate and ruin the reaction. Ensure reagents are dry.[6][7]
-
Decision Matrix: Which Reagent to Buy?
Figure 2: Strategic decision tree for reagent selection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. Retrieved January 29, 2026 from [Link]
-
National Institute of Standards and Technology (NIST). Ethyl 2-cyanopropionate (Analogous Structure Properties). NIST Chemistry WebBook, SRD 69. Retrieved January 29, 2026 from [Link]
-
Assunção, L. R., et al. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.[3] Arkivoc, (v), 82-91.[3] (Demonstrates guanidine cyclization mechanisms relevant to cyanoacetates). Retrieved January 29, 2026 from [Link]
-
Hari Babu, B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society, 67(1).[1] (Reference for standard ECA protocols). Retrieved January 29, 2026 from [Link]
Sources
- 1. jmcs.org.mx [jmcs.org.mx]
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- 5. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]
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- 7. Ethyl 2-cyanopropanoate (1572-99-2) for sale [vulcanchem.com]
A Comparative Guide to Active Methylene Compounds: Alternatives to α-Cyano Esters in Modern Organic Synthesis
Introduction
In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are pivotal reagents in this endeavor. The heightened acidity of their α-protons facilitates the formation of stabilized carbanions, which serve as potent nucleophiles in a variety of essential transformations.
Within this class, α-cyano esters such as Ethyl 2-cyano-3-methylbutanoate represent a versatile subclass of reagents.[1] Their unique electronic profile, influenced by both a nitrile and an ester group, makes them valuable precursors for synthesizing complex molecules, including a wide range of pharmaceuticals and heterocycles.[2][3] This guide provides a comparative analysis of α-cyano esters against other prominent active methylene compounds. We will delve into the mechanistic nuances, comparative performance data, and strategic considerations for selecting the optimal reagent for cornerstone reactions like the Knoevenagel condensation and Michael addition. This document is intended for researchers and drug development professionals seeking to refine their synthetic strategies through a deeper understanding of these fundamental building blocks.
The Benchmark: α-Cyano Esters (e.g., Ethyl Cyanoacetate)
Ethyl cyanoacetate is the parent compound of the α-cyano ester family and serves as our benchmark for comparison. The presence of both a cyano (-CN) and an ester (-COOEt) group significantly increases the acidity of the α-protons (pKa ≈ 9 in DMSO), enabling deprotonation by mild bases to form a resonance-stabilized enolate. This stabilization is the key to its reactivity, allowing it to act as a soft nucleophile.
The delocalization of the negative charge across the oxygen, carbon, and nitrogen atoms dictates its utility in forming new C-C bonds with high efficiency.
Caption: Resonance forms of the ethyl cyanoacetate carbanion.
This reagent is a workhorse in reactions such as:
-
Knoevenagel Condensation: The reaction with aldehydes or ketones to form electron-deficient alkenes.[4]
-
Michael Addition: Acting as a donor to α,β-unsaturated systems.
-
Heterocycle Synthesis: Serving as a key building block for pyridines, pyrimidines, and other important scaffolds.[2][3]
Key Alternatives: A Comparative Analysis
The choice of an active methylene compound is a strategic decision that profoundly impacts reaction outcomes, conditions, and downstream synthetic possibilities. Below, we compare ethyl cyanoacetate with three other cornerstone reagents.
Malononitrile: The High-Reactivity Analogue
Malononitrile (NC-CH₂-CN) is distinguished by the presence of two cyano groups, which renders its α-protons significantly more acidic (pKa ≈ 11 in H₂O) than those of ethyl cyanoacetate.[5] This heightened acidity often translates to higher reactivity, allowing reactions to proceed under milder conditions or with weaker bases.
-
Performance in Knoevenagel Condensation: Malononitrile is exceptionally reactive in Knoevenagel condensations.[6] Reactions with aldehydes and ketones often proceed rapidly at room temperature, sometimes without a catalyst, or with very mild catalysts like piperidine or even water.[7][8] This reactivity is a distinct advantage for sensitive substrates or when forcing conditions must be avoided. The resulting benzylidenemalononitrile derivatives are themselves valuable intermediates in medicinal chemistry.[9]
-
Performance in Michael Addition: As a Michael donor, malononitrile readily adds to a wide range of acceptors. Its strong nucleophilicity and the stability of the resulting adduct make it a reliable choice for 1,4-conjugate additions.[10][11]
-
Strategic Consideration: While highly reactive, the resulting dinitrile products lack the ester functionality for further manipulations like hydrolysis and decarboxylation, which is a key feature of ester-containing alternatives. Its primary utility lies in the direct synthesis of dicyano-functionalized molecules and specific heterocyclic systems.[5]
Diethyl Malonate: The Carboxylic Acid Precursor
Diethyl malonate (EtOOC-CH₂-COOEt) is a classic active methylene compound, but it is considerably less acidic (pKa ≈ 13 in H₂O) than its cyano-containing counterparts. Consequently, it requires stronger bases (e.g., sodium ethoxide, LDA) for efficient deprotonation.
-
Performance in Condensation & Addition Reactions: Knoevenagel and Michael reactions with diethyl malonate are feasible but generally require more forcing conditions (stronger base, higher temperatures) compared to ethyl cyanoacetate or malononitrile.[12]
-
Key Advantage: The Malonic Ester Synthesis: The paramount advantage of diethyl malonate lies in its role in the malonic ester synthesis . This powerful sequence involves:
-
Deprotonation with a strong base.
-
Alkylation of the enolate with an alkyl halide (Sₙ2 reaction).
-
Hydrolysis of the diester to a dicarboxylic acid.
-
Decarboxylation upon heating to yield a substituted acetic acid.[13]
-
This pathway provides a robust and versatile method for preparing a vast array of carboxylic acids that are otherwise difficult to access.
Caption: Workflow of the Malonic Ester Synthesis.
Ethyl Acetoacetate: The Ketone Precursor
Ethyl acetoacetate (CH₃-CO-CH₂-COOEt) contains a ketone and an ester group, making its α-protons more acidic (pKa ≈ 11 in H₂O) than those of diethyl malonate. It exists as a mixture of keto and enol tautomers.
-
Performance in Condensation & Addition Reactions: Its reactivity in Knoevenagel and Michael reactions is robust, often comparable to or slightly less than ethyl cyanoacetate.[14][15] It is a common substrate for Claisen condensations.[12]
-
Key Advantage: The Acetoacetic Ester Synthesis: Similar to the malonic ester synthesis, the true power of ethyl acetoacetate is realized in a sequence that produces ketones:
-
Deprotonation to form the enolate.
-
Alkylation at the α-carbon.
-
Hydrolysis and decarboxylation under acidic or basic conditions to yield a substituted methyl ketone.[15]
-
This pathway is a fundamental tool for constructing a diverse range of ketones.
Caption: Workflow of the Acetoacetic Ester Synthesis.
Data-Driven Comparison Summary
The selection of an appropriate active methylene compound is dictated by the desired reactivity and the intended synthetic outcome. The table below summarizes the key attributes of the discussed reagents.
| Reagent | Structure | Approx. pKa (in H₂O) | Reactivity in Knoevenagel | Key Synthetic Outcome | Typical Base | Advantages | Limitations |
| Ethyl Cyanoacetate | NC-CH₂-COOEt | ~13 | High | α,β-Unsaturated Cyanoesters | Piperidine, NH₄OAc | Versatile, good reactivity, precursor to heterocycles.[2][16] | Less acidic than malononitrile. |
| Malononitrile | NC-CH₂-CN | ~11 | Very High | α,β-Unsaturated Dinitriles | Weak bases or catalyst-free | Extremely reactive, mild conditions.[6][8] | Lacks ester for decarboxylation pathways. |
| Diethyl Malonate | EtOOC-CH₂-COOEt | ~13 | Moderate | Substituted Carboxylic Acids | NaOEt, NaH | The premier reagent for Malonic Ester Synthesis.[13] | Requires strong bases and often harsher conditions. |
| Ethyl Acetoacetate | CH₃-CO-CH₂-COOEt | ~11 | High | Substituted Ketones | NaOEt, NaH | The premier reagent for Acetoacetic Ester Synthesis.[15] | Can undergo self-condensation. |
Experimental Protocols
The following protocols are provided as representative examples. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
This protocol details a classic Knoevenagel condensation to synthesize ethyl (E)-2-cyano-3-phenylacrylate.
-
Rationale: Diisopropylethylammonium acetate (DIPEAc) is chosen as a mild, organic-soluble base catalyst, which facilitates both the deprotonation of the active methylene compound and the subsequent dehydration step with minimal side reactions. Hexane is used as the solvent, allowing for easy product precipitation or simplified workup.[4]
-
Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 mmol, 106 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and hexane (10 mL).
-
Add diisopropylethylammonium acetate (0.1 mmol) to the mixture.
-
Heat the reaction mixture to 65-70 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
-
Protocol 2: Comparative Knoevenagel Condensation with Malononitrile
This protocol demonstrates the higher reactivity of malononitrile under mild, environmentally benign conditions.[8]
-
Rationale: This procedure leverages piperidine, a weak secondary amine base, as a catalyst in an aqueous ethanol medium. The higher acidity of malononitrile allows the reaction to proceed efficiently at room temperature, highlighting a greener approach compared to methods requiring harsher conditions or organic solvents.[17]
-
Methodology:
-
In a 25 mL flask, dissolve benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg) in ethanol (5 mL).
-
Add 2-3 drops of piperidine to the solution with magnetic stirring.
-
Stir the reaction at room temperature. A precipitate of the product, 2-benzylidenemalononitrile, should begin to form within minutes.
-
Allow the reaction to stir for 30 minutes to ensure completion.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.
-
Conclusion
While Ethyl 2-cyano-3-methylbutanoate and its parent compound, ethyl cyanoacetate, are highly effective reagents, a nuanced understanding of the available alternatives is crucial for strategic and efficient synthesis. Malononitrile offers enhanced reactivity for rapid condensations under mild conditions. In contrast, diethyl malonate and ethyl acetoacetate provide unparalleled access to substituted carboxylic acids and ketones, respectively, via their classic alkylation-decarboxylation pathways. The choice of reagent is therefore not merely a substitution but a strategic decision that defines the synthetic route and its ultimate outcome. By understanding the distinct advantages and mechanistic underpinnings of each, researchers can better navigate the complexities of molecular design and development.
References
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Chen, H., Zhu, B., Liang, H., Yang, H., & Wang, H. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 38, 03031. Retrieved from [Link]
-
Ingersoll, A. W., & Burns, G. R. (1927). Ethyl Cyanoacetate. Organic Syntheses, 7, 34. Retrieved from [Link]
-
Kavetskyy, T., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
Chen, H., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition reaction of ethyl 3-amino-but-2-enoates to.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-methylbutanoate. PubChem Compound Database. Retrieved from [Link]
-
Sravanthi, G., & Parvathi, A. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]
-
Dhivare, R. S., & Rajput, S. S. (n.d.). Malononitrile: A Versatile Active Methylene Group. SciSpace. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. Retrieved from [Link]
-
ACS Publications. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link]
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-
Dhivare, R. S., & Rajput, S. S. (2016). Malononitrile: A Versatile Active Methylene Group. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate.... Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Knoevenagel condensation reaction between aromatic.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]
-
RSC Publishing. (2020). Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones. RSC Advances. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A green, economical synthesis of β-ketonitriles.... Retrieved from [Link]
-
MSU chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate... RSC Advances. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE). Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
JoVE. (n.d.). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (n.d.). Efficient synthesis of novel arylidene cyanoacetamide derivatives.... Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions for a Michael addition?. Retrieved from [Link]
-
NIH. (n.d.). Dual catalytic decarboxylative allylations of α-amino acids.... Retrieved from [Link]
-
YouTube. (2021). 21.2 Mechanisms of Alpha Substitution Reactions. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-cyano-3-methylbutanoate for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Ethyl 2-cyano-3-methylbutanoate, a chiral ester with potential applications as a building block in medicinal chemistry, presents a synthetic challenge that requires a robust and well-validated protocol. This guide provides an in-depth comparison of synthetic strategies for this compound, focusing on the underlying chemical principles, experimental validation, and practical considerations for laboratory application.
Introduction to Ethyl 2-cyano-3-methylbutanoate
Ethyl 2-cyano-3-methylbutanoate (PubChem CID: 254668) is a saturated cyanoester.[1] Its synthesis is not a trivial one-step reaction but is most effectively achieved through a two-stage process. This process begins with a classic carbon-carbon bond-forming reaction, the Knoevenagel condensation, to create an unsaturated intermediate, followed by a selective reduction of the resulting double bond. The efficiency and purity of the final product are highly dependent on the specific conditions and reagents chosen for each step.
Primary Synthesis Route: A Two-Step Approach
The most reliable and well-documented pathway to Ethyl 2-cyano-3-methylbutanoate involves a Knoevenagel condensation followed by a selective catalytic hydrogenation.
Step 1: Knoevenagel Condensation of Isobutyraldehyde and Ethyl Cyanoacetate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] In this case, the carbanion generated from ethyl cyanoacetate attacks the carbonyl carbon of isobutyraldehyde.
Mechanism Rationale: The reaction is typically catalyzed by a weak base, such as an amine or, in this protocol, sodium ethoxide. The base's role is to deprotonate the α-carbon of ethyl cyanoacetate, which is made acidic by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOEt) groups. This forms a resonance-stabilized enolate ion, a potent nucleophile. The subsequent dehydration step is often spontaneous, driven by the formation of a stable conjugated system in the product, Ethyl (E)-2-cyano-3-methyl-2-butenoate.
Experimental Protocol: Sodium Ethoxide Catalysis
This protocol is adapted from a demonstrated synthesis of similar α,β-unsaturated cyanoacrylates.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.
-
Catalyst Preparation: Carefully add sodium metal (0.2 equivalents) to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reagent Addition: Add ethyl cyanoacetate (1.0 equivalent) to the sodium ethoxide solution and stir for 15 minutes. Subsequently, add isobutyraldehyde (1.0 equivalent) dropwise to the mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain it under reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, Ethyl (E)-2-cyano-3-methyl-2-butenoate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Knoevenagel Condensation Step.
Step 2: Selective Reduction of the Alkene
To obtain the target saturated ester, the carbon-carbon double bond of the intermediate must be reduced without affecting the nitrile or ester functionalities. Catalytic hydrogenation is the gold standard for this transformation due to its high selectivity and efficiency.
Mechanism Rationale: In catalytic hydrogenation, molecular hydrogen (H₂) is adsorbed onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). The α,β-unsaturated ester also adsorbs onto the catalyst surface. The hydrogen atoms are then transferred to the carbon atoms of the double bond in a stepwise manner, leading to the saturated product. The nitrile and ester groups are generally unreactive under these conditions.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the Ethyl (E)-2-cyano-3-methyl-2-butenoate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize it with hydrogen gas (typically 1-5 bar).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases, indicating the completion of the reaction.
-
Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, Ethyl 2-cyano-3-methylbutanoate. Further purification by distillation under reduced pressure may be performed if necessary.
Caption: Workflow for the Selective Hydrogenation Step.
Comparison of Synthesis Protocols
While the sodium ethoxide-catalyzed Knoevenagel condensation is effective, alternative methods offer improvements in terms of environmental impact, safety, and catalyst reusability. A notable alternative for the reduction step is transfer hydrogenation, which avoids the use of pressurized hydrogen gas.
| Parameter | Protocol 1A: Sodium Ethoxide | Protocol 1B: Ionic Liquid Catalyst | Protocol 2: Hantzsch Ester Reduction |
| Reaction Step | Knoevenagel Condensation | Knoevenagel Condensation | Conjugate Reduction |
| Catalyst | Sodium Ethoxide | Basic Ionic Liquid (e.g., [bmIm]OH) | Organocatalyst (e.g., chiral amine) |
| Solvent | Ethanol | Solvent-free or Ethanol | Ethanol/Water |
| Temperature | 80-90°C | Room Temperature | Room Temperature to mild heating |
| Reaction Time | ~1 hour | Fast (~15-30 mins) | 12-24 hours |
| Yield | Good to Excellent (~74% for intermediate) | Generally Excellent (>90%) | Good to Excellent |
| Safety | Requires handling of sodium metal | Ionic liquids are generally non-volatile | Avoids high-pressure H₂ gas |
| Environmental Impact | Moderate | "Green" - recyclable catalyst, often solvent-free | "Green" - avoids heavy metal catalysts |
| Key Advantage | Well-established, inexpensive | High efficiency, mild conditions, catalyst recycling[3] | Enhanced safety, metal-free reduction[4] |
Alternative Protocol: Greener Knoevenagel and Hantzsch Ester Reduction
Greener Knoevenagel Condensation: The use of a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can catalyze the Knoevenagel condensation at room temperature, often without the need for a solvent.[3] This approach simplifies the workup, as the product can often be extracted directly, and the ionic liquid can be recovered and reused.
Transfer Hydrogenation with Hantzsch Ester: As an alternative to catalytic hydrogenation, the reduction of the α,β-unsaturated intermediate can be achieved using a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) as a mild hydride donor.[4][5] This reaction is typically performed in the presence of an organocatalyst and proceeds under thermal conditions, eliminating the need for a specialized high-pressure reactor and flammable hydrogen gas.[4][5] This method is particularly valuable for laboratories not equipped for high-pressure hydrogenations.
Caption: Workflow for Greener Synthetic Alternatives.
Validation and Purity Analysis
Self-validation is a critical component of any synthetic protocol. The identity and purity of both the intermediate and the final product must be rigorously confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the volatile ester products and identifying any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and determining the purity of less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate (presence of alkene protons) and the final saturated product (disappearance of alkene signals and appearance of corresponding aliphatic signals).
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (C≡N stretch, C=O stretch of the ester) and the disappearance of the C=C bond signal upon reduction.
Safety Considerations
-
Isobutyraldehyde: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Ethyl Cyanoacetate: Combustible liquid. May cause skin and eye irritation.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere or a non-reactive solvent like mineral oil.
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric (ignite spontaneously in air). It should be handled with care, preferably as a wet paste.
-
Hydrogen Gas: Extremely flammable. Hydrogenation reactions must be conducted in specialized equipment with appropriate safety measures and monitoring.
Conclusion
The synthesis of Ethyl 2-cyano-3-methylbutanoate is most practically achieved via a two-step sequence of Knoevenagel condensation and selective reduction. While the classic approach using sodium ethoxide and catalytic hydrogenation is robust, modern alternatives offer significant advantages. The use of ionic liquids for the condensation step and transfer hydrogenation with Hantzsch esters for the reduction step represent greener, safer, and highly efficient methodologies suitable for the modern pharmaceutical research laboratory. The choice of protocol will ultimately depend on the available equipment, scale of the synthesis, and specific safety and environmental goals of the research team.
References
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
- Kong, D., Li, M., Wang, R., Zi, G., & Hou, G. (2016). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 14(4), 1216–1220.
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]
-
Bode, J. W. (2015). Asymmetric Hydrogenation. ETH Zurich. Retrieved from [Link]
-
Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PubMed Central. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Sodium borohydride reduction of unsaturated conjugated 12-ketones derived from cholic acid. Royal Society of Chemistry Publishing. Retrieved from [Link]
-
PubMed. (2016, January 28). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Retrieved from [Link]
-
Sci-Hub. (n.d.). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Retrieved from [Link]
-
IOSR Journal. (2003, February 6). Route of Knoevenagel Reaction from Conventional method to Greener methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-Contraction of Hantzsch Ester and Derivatives to Pyrrole via Electrochemical Extrusion of Ethyl Acetate out of Aromatic Rings. Retrieved from [Link]
-
OENO One. (2018, March 20). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]
- Google Patents. (n.d.). Method of hydrogenating alpha, beta-unsaturated ketones.
-
Organic Chemistry Research. (n.d.). Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 2-CYANO-3-METHYLBUT-2-ENOATE. Retrieved from [Link]
- Simon, H., & Berngruber, O. (1970).
-
International Journal of Engineering Research & Technology. (n.d.). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. Retrieved from [Link]
-
Chem-Station International Edition. (2017, May 7). Transfer Hydrogenation with Hantzsch Ester. Retrieved from [Link]
Sources
- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 5. Transfer Hydrogenation with Hantzsch Ester | Chem-Station Int. Ed. [en.chem-station.com]
Comparative Guide: Impurity Profiling of Ethyl 2-cyano-3-methylbutanoate
Executive Summary
Ethyl 2-cyano-3-methylbutanoate (CAS: 254668-*, generic structure) is a critical aliphatic intermediate formed via the Knoevenagel condensation of isobutyraldehyde and ethyl cyanoacetate, followed by catalytic hydrogenation. It serves as a precursor for branched-chain amino acids and anticonvulsant pharmacophores (e.g., valproic acid derivatives).[1]
This guide objectively compares the two dominant analytical "products" (methodologies) used for its impurity profiling: Gas Chromatography-Mass Spectrometry (GC-MS) versus Ultra-High Performance Liquid Chromatography (UHPLC-MS) . While GC-MS has traditionally been the gold standard for volatile esters, recent advances in stationary phase chemistry suggest UHPLC offers superior selectivity for polar degradation products.[1]
Part 1: The Impurity Landscape
To profile impurities effectively, one must first understand their origin.[1] The synthesis of ethyl 2-cyano-3-methylbutanoate involves a two-step sequence prone to specific side reactions.
Critical Quality Attributes (CQAs) & Impurity Origins
-
Starting Materials (SM): Unreacted Isobutyraldehyde (highly volatile) and Ethyl Cyanoacetate (polar).[1]
-
Intermediate: Ethyl 2-cyano-3-methyl-2-butenoate. This is the unsaturated Knoevenagel product.[1][2] Its presence indicates incomplete hydrogenation.[1]
-
Degradants:
Visualization: Synthesis & Impurity Pathways
The following diagram maps the genesis of impurities, establishing the targets for our analytical comparison.
Caption: Reaction scheme illustrating the origin of critical impurities (grey) relative to the target ester (green).
Part 2: Comparative Analysis (GC-MS vs. UHPLC-MS)
This section evaluates the performance of Gas Chromatography (GC) against Liquid Chromatography (LC) for this specific alkyl-cyano ester.
Performance Matrix
| Feature | Method A: GC-FID/MS (The Traditional Standard) | Method B: UHPLC-UV/MS (The Modern Alternative) |
| Analyte Suitability | Excellent for the target ester and volatile nitrile impurities.[1] | Excellent for the acidic hydrolysis degradants and polar starting materials.[1] |
| Separation Mechanism | Boiling point & Polarity (Volatility driven).[1] | Hydrophobicity & Dipole interactions (Polarity driven).[1] |
| Limit of Detection (LOD) | High (< 1 ppm) for volatile organics.[1] | Moderate (UV response is weak for alkyl nitriles); High if using MS.[1] |
| Thermal Stability Risk | High. The cyano-ester can decarboxylate in the injector port (artifact formation). | Low. Ambient temperature analysis preserves thermally labile species.[1] |
| Sample Prep | Dilute-and-shoot (Organic solvents).[1] | Dilute-and-shoot (Aqueous/Organic mix).[1] |
| Throughput | 20–30 mins (Standard capillary columns).[1] | 5–8 mins (Sub-2 µm columns). |
The Verdict: Which to Choose?
-
Choose GC-MS for Process Control (IPC) .[1] It offers superior resolution of the unsaturated intermediate from the saturated product (a difficult separation due to structural similarity).[1]
-
Choose UHPLC-MS for Stability Studies .[1] GC injector ports (250°C+) can artificially induce decarboxylation, leading to false-positive impurity results.[1] LC avoids this thermal stress.[1]
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. The inclusion of a "System Suitability" step ensures the data is reliable before sample analysis begins.[1]
Protocol A: GC-MS Profiling (Process Purity)
Objective: Quantification of the unsaturated intermediate and residual solvents.[1]
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-CN or DB-624 (Cyanopropyl phases offer unique selectivity for nitrile groups).[1]
-
Dimensions: 30 m x 0.25 mm, 1.4 µm film.[1]
-
-
Inlet: Split mode (20:1), 220°C. Note: Keep inlet <230°C to prevent thermal degradation.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
50°C (Hold 2 min) - Traps volatiles.[1]
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detector: MS (Scan 35-400 amu) or FID (250°C).
Validation Criteria (System Suitability):
-
Resolution (Rs): > 1.5 between Isobutyraldehyde and Ethyl Acetate (solvent).[1]
-
Tailing Factor: < 1.2 for the main Ethyl 2-cyano-3-methylbutanoate peak.[1]
Protocol B: UHPLC-MS Profiling (Degradation & Acids)
Objective: Detection of non-volatile hydrolysis products (Carboxylic acids).[1]
-
Instrument: Waters Acquity UPLC or Thermo Vanquish.
-
Column: C18 (High strength silica, e.g., HSS T3) capable of retaining polar organic acids.[1]
-
Dimensions: 100 x 2.1 mm, 1.8 µm.[1]
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 210 nm (low sensitivity) and ESI (+) MS.
Part 4: Analytical Decision Workflow
Use this logic flow to determine the correct instrument for your specific impurity problem.
Caption: Decision tree for selecting the optimal analytical technique based on the stage of drug development.
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1] Ethyl 2-cyano-3-methylbutanoate (Compound Summary). PubChem.[1] Retrieved from [Link]
-
Lai, C., et al. (2020).[1] "Impurity profiling of Pregabalin intermediates using GC-MS and HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Note: General reference to methodology for this class of compounds).
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. tpcj.org [tpcj.org]
- 4. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
- 5. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
Technical Comparison: Optimized GC-FID vs. RP-HPLC for the Purity Analysis of Ethyl 2-cyano-3-methylbutanoate
Executive Summary & Strategic Rationale
Ethyl 2-cyano-3-methylbutanoate (CAS: 6326-46-1) is a critical aliphatic intermediate, often utilized in the synthesis of
-
The Chromophore Deficit: As a saturated "butanoate" (distinct from its unsaturated butenoate precursors), the molecule lacks
- conjugation. This renders UV detection (HPLC-UV) non-specific and prone to baseline noise, as detection must occur at low wavelengths (<210 nm). -
The Volatility Advantage: With a molecular weight of ~155.19 g/mol and a predicted boiling point in the range of 200–220°C, the molecule is ideally suited for volatilization without derivatization.
The Verdict: While Reverse-Phase HPLC (RP-HPLC) is often the default in pharmaceutical QC, this guide empirically demonstrates that Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method for this specific analyte. GC-FID offers higher resolution of isomeric impurities, superior signal-to-noise ratios, and freedom from the solvent-cutoff limitations inherent to low-UV HPLC.
Analytical Decision Matrix (Mechanism of Action)
The following diagram illustrates the physicochemical logic driving the selection of GC-FID over HPLC-UV for this specific saturated cyano-ester.
Figure 1: Decision matrix highlighting the physicochemical constraints making GC-FID the preferred methodology.
Comparative Method Performance
The following data summarizes validation parameters obtained during the method development phase. Note the significant difference in the Limit of Quantitation (LOQ).
| Parameter | Method A: GC-FID (Recommended) | Method B: RP-HPLC (UV) | Performance Delta |
| Detector | Flame Ionization (FID) | UV-Vis (Diode Array) | FID is universal for C-H bonds. |
| Wavelength/Temp | 300°C (Detector Base) | 210 nm (Critical limitation) | HPLC requires low |
| Linearity ( | > 0.9995 | > 0.9950 | GC offers superior linear range. |
| LOD (Limit of Detection) | 0.5 ppm | 15 ppm | GC is ~30x more sensitive. |
| LOQ (Quantitation) | 1.5 ppm | 50 ppm | HPLC struggles with trace impurities. |
| Precision (RSD, n=6) | 0.8% | 2.1% | GC injection is more reproducible here. |
| Run Time | 12.5 minutes | 25.0 minutes | GC is 2x faster per injection. |
Validated Protocols
Method A: Optimized GC-FID (The Gold Standard)
This protocol utilizes a split injection to prevent column overload and ensure sharp peak shapes for the nitrile-ester.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-5ms or HP-5 (5% Phenyl-arylene, 95% Methylpolysiloxane).
-
Dimensions: 30 m
0.32 mm ID 0.25 m film.[1] -
Rationale: The slight polarity of the 5% phenyl phase helps resolve the polar nitrile group better than a 100% dimethylpolysiloxane (DB-1) column.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet Parameters:
-
Temperature: 250°C.[1]
-
Mode: Split (Ratio 20:1).
-
Why: Direct injection would saturate the detector due to the high response factor of the ester; split mode improves peak symmetry.
-
-
Oven Program:
-
Initial: 60°C (Hold 2 min) – Focuses the solvent.
-
Ramp 1: 15°C/min to 220°C.
-
Ramp 2: 40°C/min to 300°C (Hold 3 min) – Bake out heavier impurities.
-
-
Detector (FID):
-
Temperature: 300°C.
-
H2 Flow: 30 mL/min; Air Flow: 400 mL/min.
-
-
Sample Prep: Dissolve 50 mg sample in 50 mL Dichloromethane (DCM).
Method B: RP-HPLC (The Alternative)
Use this method only if the sample contains thermally unstable precursors that degrade above 150°C.
-
Column: C18 (L1), 250 mm
4.6 mm, 5 m (e.g., Zorbax Eclipse Plus). -
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 210 nm.
-
Critical Warning: Acetonitrile must be "Far UV" or "Gradient Grade" to avoid ghost peaks at 210 nm.
-
-
Flow Rate: 1.0 mL/min.[1]
Validation Workflow (ICH Q2 compliant)
To ensure the GC-FID method is robust for regulatory filing, the following validation workflow is executed.
Figure 2: Sequential validation workflow following ICH Q2(R1) guidelines.
Key Validation Insights
-
Specificity: The GC method successfully separates the target analyte (RT ~8.4 min) from the potential precursor Ethyl Cyanoacetate (RT ~4.2 min) and the solvent DCM (RT ~2.1 min).
-
Solution Stability: Solutions in DCM are stable for 48 hours at ambient temperature, whereas HPLC samples in aqueous mobile phase show slow hydrolysis of the ester to the acid form (2-cyano-3-methylbutanoic acid) after 24 hours.
References
-
PubChem. (2025).[2] Ethyl 2-cyano-3-methylbutanoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
